Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1,4-dioxaspiro[4.4]nonane-9-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-2-12-9(11)8-4-3-5-10(8)13-6-7-14-10/h8H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCDTZUOROSQQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCC12OCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Solubility profile of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate in organic solvents
Topic: Solubility Profile of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity[1][2]
This compound is a pivotal synthetic intermediate, primarily serving as a protected form of ethyl 2-oxocyclopentanecarboxylate . By masking the reactive ketone functionality as a 1,4-dioxolane (ethylene ketal), this compound allows chemists to perform chemoselective transformations—such as Grignard additions or hydride reductions—on the ester moiety without compromising the cyclopentanone ring.
Understanding its solubility profile is critical for process optimization, specifically in solvent selection for liquid-liquid extraction, chromatographic purification, and reaction medium engineering.
Physicochemical Baseline[3]
-
Chemical Structure: A spirocyclic system fusing a cyclopentane ring with a 1,3-dioxolane ring. The ethyl ester is located at the C6 position (adjacent to the spiro center).
-
Molecular Formula: C
H O -
Molecular Weight: ~214.26 g/mol
-
Lipophilicity (Calculated LogP): ~1.5 – 2.0 (Moderately Lipophilic)
-
Physical State: Typically a viscous, colorless to pale yellow liquid at room temperature.
Solubility Profile & Solvent Compatibility
As a Senior Application Scientist, I classify the solubility of this compound based on "Like Dissolves Like" principles, dielectric constants, and empirical laboratory behavior of spiro-ketal esters.
Table 1: Solubility Classification Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes & Applications |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Primary solvent for extraction. The high density of DCM facilitates efficient phase separation from aqueous quench buffers. |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Excellent | Preferred reaction media. THF is ideal for organometallic reactions due to high solubility and Lewis base character. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Good to Excellent | Soluble, but caution required. Suitable for transesterification reactions. Avoid acidic alcohols to prevent ketal hydrolysis. |
| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | Moderate | Purification solvent. Often used as a co-solvent in column chromatography (e.g., 10-20% EtOAc in Hexane) to modulate R |
| Aromatic Hydrocarbons | Toluene, Benzene | Good | Process solvent. High boiling point allows for azeotropic removal of water during synthesis (Dean-Stark conditions). |
| Aqueous Media | Water, Brine | Insoluble / Poor | Phase separation. The compound partitions strongly into the organic layer, enabling facile aqueous workups. |
Critical Stability Warning: The "Acid Trap"
While the compound is soluble in many organic solvents, solubility is not the only parameter. The 1,4-dioxaspiro functionality is an acetal/ketal derivative.
-
Incompatible Solvents: Wet acidic solvents (e.g., Acetic acid, aqueous HCl/MeOH).
-
Mechanism: Acid-catalyzed hydrolysis will deprotect the ketone, reverting the molecule to ethyl 2-oxocyclopentanecarboxylate and ethylene glycol [1].
-
Protocol: Always buffer aqueous phases (use NaHCO
or Phosphate buffer pH 7-8) during extraction.
Experimental Protocols for Solubility Determination
Do not rely solely on calculated values. The following protocol provides a self-validating system to determine precise solubility limits for process scale-up.
Protocol A: Visual Saturation Method (Gravimetric)
Objective: Determine the saturation limit (mg/mL) in a specific solvent at 25°C.
-
Preparation: Weigh 100 mg of this compound into a tared 4 mL glass vial.
-
Titration: Add the target solvent (e.g., Hexane) in 50 µL aliquots using a calibrated micropipette.
-
Agitation: Vortex for 30 seconds after each addition. Sonication (35 kHz) may be used to overcome kinetic dissolution barriers.
-
Observation:
-
Soluble: Solution is clear/transparent.
-
Insoluble/Saturated: Turbidity, phase separation (oiling out), or solid residue persists.
-
-
Calculation:
-
Validation: If
, the compound is classified as "Freely Soluble."
Application Logic: Solvent Selection Workflow
The choice of solvent dictates the success of downstream applications. The diagram below illustrates the decision logic for Reaction, Extraction, and Purification phases.
Figure 1: Decision tree for solvent selection based on process requirements. Note the distinction between reaction inertness and extraction efficiency.
Mechanistic Insight: Partition Coefficient (LogP)[7]
The lipophilicity of this compound is driven by the competition between the polar ester/ketal oxygens and the hydrophobic hydrocarbon scaffold.
-
Estimated LogP: ~1.8
-
Implication: This value places the compound in the "sweet spot" for organic synthesis. It is lipophilic enough to be easily extracted from water into organic solvents (DCM, EtOAc) but polar enough to interact with silica gel, allowing for effective separation from non-polar byproducts (e.g., mineral oil, polymeric residues) using flash chromatography [2].
Purification Strategy (Flash Chromatography)
Due to its solubility profile, the compound typically elutes in 10% - 20% Ethyl Acetate in Hexane .
-
Loading Solvent: Dissolve the crude oil in a minimum volume of DCM or Toluene before loading onto the silica column to prevent precipitation or streaking.
-
Detection: The lack of conjugation (no UV chromophore like a benzene ring) makes UV detection at 254 nm difficult. Use Stain Visualization (e.g., Anisaldehyde or KMnO
dip) followed by heating. The ketal/ester functionality will stain effectively [3].
References
-
Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed mechanisms of ketal stability and hydrolysis).
-
PubChem Compound Summary. (2024). 1,4-Dioxaspiro[4.4]nonane derivatives.
-
Organic Syntheses. (Various). General procedures for ketalization and workup of cyclic beta-keto esters.
Literature review of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate synthesis pathways
Executive Summary
Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate (CAS: 23153-73-3 ) is a pivotal spirocyclic intermediate used in the synthesis of complex bioactive molecules, including prostaglandins and the marine natural product Tanikolide. Structurally, it represents the ethylene glycol ketal of ethyl 2-oxocyclopentanecarboxylate .
The synthesis of this molecule presents a classic challenge in organic chemistry: the protection of a
This guide details the optimized synthesis pathways, focusing on the thermodynamic control required to drive the equilibrium toward the spiro-ketal product.
Retrosynthetic Analysis & Strategy
The construction of the spiro[4.4]nonane system relies on the protection of the ketone functionality of a functionalized cyclopentane ring.
-
Target: this compound
-
Disconnection: C-O Bond cleavage at the spiro center (C5).
-
Precursors:
-
Ethyl 2-oxocyclopentanecarboxylate (CAS: 611-10-9) - The electrophile.
-
Ethylene Glycol (CAS: 107-21-1) - The nucleophile.[1]
-
Strategic Considerations:
-
Equilibrium Management: The reaction generates water. To violate Le Chatelier's principle and drive the reaction to completion, water must be continuously removed.
-
Acidity: A Brønsted or Lewis acid catalyst is required to activate the carbonyl. However, excessive acidity can catalyze the hydrolysis of the ester group.
-
Sterics: The carbethoxy group at position 2 (which becomes position 6 in the product) creates steric hindrance, making the carbonyl less accessible than in unsubstituted cyclopentanone.
Primary Synthesis Pathway: Acid-Catalyzed Ketalization
This protocol is the industry "Gold Standard" for laboratory-scale synthesis. It utilizes p-Toluenesulfonic acid (pTSA) as the catalyst and azeotropic distillation to remove water.
Reaction Mechanism[2][3]
The transformation proceeds via a stepwise nucleophilic addition-elimination mechanism.
Figure 1: Mechanistic pathway for the acid-catalyzed spiro-ketalization.
Experimental Protocol
Reagents:
-
Ethyl 2-oxocyclopentanecarboxylate (1.0 equiv, ~150 mmol)
-
Ethylene Glycol (1.5 - 2.0 equiv)
-
p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equiv)
-
Solvent: Toluene or Benzene (Preferred for Dean-Stark) OR Dichloromethane (DCM) for milder reflux.
Step-by-Step Methodology:
-
Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark apparatus topped with a reflux condenser. If using DCM (which does not azeotrope water efficiently), use a Soxhlet extractor containing activated 4Å molecular sieves or calcium hydride.
-
Charging: Add the keto-ester (23.4 g), ethylene glycol (12.4 g), and pTSA (390 mg) to the flask. Add solvent (300 mL).[1][2]
-
Reflux:
-
Quenching: Cool the mixture to room temperature. Wash the organic layer with saturated NaHCO₃ (2 x 150 mL) to neutralize the acid catalyst. This step is critical to prevent hydrolysis during workup.
-
Extraction: Wash with brine (2 x 150 mL). Dry the organic phase over anhydrous MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotary Evaporator).
-
Purification:
-
Distillation: High vacuum distillation is effective. (Precursor BP: 102-104°C @ 11 mmHg; Product will be higher, approx 130-140°C @ 10 mmHg).
-
Flash Chromatography: Silica gel, eluting with Light Petroleum : Diethyl Ether (1:1).
.
-
Expected Yield: 56% - 85% depending on water removal efficiency.
Process Optimization & Troubleshooting
The synthesis of this specific ketal is prone to stalling due to the stability of the starting material's enol form.
| Issue | Root Cause | Corrective Action |
| Low Conversion | Equilibrium favors ketone/enol due to water presence. | Switch from Dean-Stark to Triethyl Orthoformate (chemical water scavenger) or increase reflux time with fresh molecular sieves. |
| Hydrolysis | Acid catalyst concentration too high or workup too slow. | Reduce pTSA to 1 mol%. Ensure rapid neutralization with cold NaHCO₃ immediately after cooling. |
| Transesterification | Ethylene glycol attacking the ethyl ester. | Avoid large excesses of ethylene glycol. Maintain strictly anhydrous conditions. |
| Product Decomposition | Thermal instability during distillation. | Use Flash Chromatography for purification instead of high-heat distillation. |
Alternative Pathway: Chemical Scavenging
For substrates sensitive to high heat, use Triethyl Orthoformate as both solvent and water scavenger.
-
Reagents: Keto-ester, Ethylene Glycol, Triethyl Orthoformate, pTSA (catalytic).
-
Conditions: Stir at room temperature or mild heat (40°C). The orthoformate reacts irreversibly with water to form ethanol and ethyl formate, driving the equilibrium.
Characterization Data
Validation of the synthesized This compound is performed via NMR and IR spectroscopy.
1H NMR (300 MHz, CDCl₃ / C₆D₆):
-
4.05 ppm (q, 2H,
Hz): -O-CH₂-CH₃ (Ethyl ester methylene). - 3.95 – 4.05 ppm (m, 4H): -O-CH₂-CH₂-O- (Ketal ethylene bridge). Diagnostic peak confirming ring closure.
- 2.20 – 2.31 ppm (m, 1H): Methine proton at C6 (alpha to ester).
- 1.50 – 2.10 ppm (m, 6H): Cyclopentane ring protons.
-
1.04 ppm (t, 3H,
Hz): -CH₃ (Ethyl ester methyl).
IR Spectroscopy (Film):
-
1730 cm⁻¹: Strong Ester C=O stretch.
-
Absence of ~1750 cm⁻¹: The ketone C=O stretch from the starting material should be completely absent.
-
1000–1200 cm⁻¹: Strong C-O stretching bands characteristic of the dioxolane ring.
Applications in Drug Development[5][6][7]
This molecule serves as a "masked" ketone, allowing chemists to perform transformations on the ester group without affecting the carbonyl.
Figure 2: Downstream applications of the spiro-ketal scaffold.
-
Tanikolide Synthesis: The spiro-ketal moiety is a structural feature in the synthesis of Tanikolide, a bioactive marine natural product with antifungal properties.
-
Prostaglandin Analogs: The cyclopentane ring is the core of prostaglandins. This intermediate allows for the selective functionalization of the alpha-carbon before regenerating the ketone.
References
-
European Journal of Organic Chemistry , 2003. Synthesis of this compound.
-
Organic Syntheses , Coll. Vol. 2, p. 116 (1943).[3][4] Ethyl 2-Oxocyclopentanecarboxylate Synthesis.
-
PubChem Compound Summary . Ethyl 2-oxocyclopentanecarboxylate (Precursor Data).
-
BenchChem Technical Guide . 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine (Analogous Spiro Synthesis).
-
Sigma-Aldrich Product Sheet . Ethyl 2-oxocyclopentanecarboxylate Properties.
Sources
A Researcher's Comprehensive Guide to the Safe Handling of Dioxaspiro Esters
Dioxaspiro esters represent a versatile class of compounds with significant applications in pharmaceutical research and development. Their unique spirocyclic structure, incorporating a dioxolane or dioxane ring fused to another carbocyclic or heterocyclic system, imparts distinct chemical properties that are leveraged in the synthesis of complex molecules. However, as with any specialized chemical entity, a thorough understanding of their potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth, experience-driven perspective on the safe handling, storage, and disposal of dioxaspiro esters, moving beyond mere procedural lists to explain the rationale behind each critical step.
Understanding the Hazard Profile of Dioxaspiro Esters
While the specific toxicological properties can vary based on the overall molecular structure, a review of available Safety Data Sheets (SDS) for various dioxaspiro compounds reveals a consistent pattern of potential hazards. The primary concerns for researchers handling these compounds are irritation to the skin, eyes, and respiratory system.[1][2][3][4]
Key Hazard Considerations:
-
Ocular Irritation: Dioxaspiro esters are frequently categorized as causing serious eye irritation.[1][2][3] This is likely due to the chemical nature of the ester and ether functionalities, which can interact with the sensitive tissues of the eye.
-
Dermal Irritation: Many compounds in this class are noted to cause skin irritation.[1][3] Prolonged or repeated contact should be avoided to prevent redness, itching, or more severe dermal reactions.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1][2][3][4] This is a critical consideration, especially when handling powdered solids or volatile liquids.
It is imperative to treat all novel dioxaspiro esters with a degree of caution, assuming they may possess these irritant properties until proven otherwise through specific toxicological assessments.
Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense
The consistent irritant nature of dioxaspiro esters necessitates a stringent adherence to the use of appropriate Personal Protective Equipment (PPE). The selection of PPE should be based on a thorough risk assessment of the specific compound and the experimental procedure.
Core PPE Requirements:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield is recommended when there is a significant splash risk.[5] | Protects against direct contact of powders or liquids with the eyes, preventing serious irritation.[6] |
| Hand Protection | Disposable nitrile or neoprene gloves.[7][8] Glove thickness and material should be chosen based on the specific solvents used in the procedure. | Provides a barrier against skin contact. It is crucial to check glove compatibility with any solvents in use.[9][10] |
| Body Protection | A flame-resistant lab coat (e.g., Nomex) buttoned to its full length.[5] | Protects the skin and personal clothing from spills and contamination. |
| Respiratory Protection | Generally not required for small-scale laboratory use if handled in a certified chemical fume hood. For larger quantities or if there is a risk of aerosolization outside of a fume hood, a respirator may be necessary based on a risk assessment.[11] | Prevents the inhalation of irritating dusts or vapors.[1] |
Diagram 1: PPE Selection Logic for Handling Dioxaspiro Esters
Caption: A flowchart illustrating the decision-making process for selecting appropriate PPE when handling dioxaspiro esters.
Safe Handling and Experimental Protocols
Adherence to good laboratory practices is fundamental when working with dioxaspiro esters. The following protocols provide a framework for their safe manipulation in a research setting.
Protocol 1: General Handling and Weighing of Solid Dioxaspiro Esters
-
Preparation: Before handling the compound, ensure that the chemical fume hood is operational and the sash is at the appropriate height. Don all required PPE as outlined in the previous section.
-
Weighing: If possible, weigh the solid compound directly within the fume hood. If an external balance must be used, tare a sealed container, transfer the compound to the container inside the fume hood, seal it, and then weigh the sealed container. This "weighing by difference" method minimizes the risk of releasing dust into the laboratory environment.
-
Transfers: Use spatulas and other appropriate tools to handle the solid. Avoid creating dust by gently scooping and transferring the material.
-
Cleaning: After handling, decontaminate all surfaces and equipment with an appropriate solvent. Dispose of any contaminated wipes or materials as chemical waste.[12]
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete, even if gloves were worn.[6][13]
Protocol 2: Handling Dioxaspiro Esters in Solution
-
Solvent Selection: Be aware of the properties of the solvent being used, as it may introduce additional hazards.
-
Transfers: Use a syringe or cannula for liquid transfers to minimize the risk of spills and exposure to vapors.
-
Heating: If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of solvent and analyte vapors.
-
Work-up and Extraction: Perform all extractions and solvent removal steps within a chemical fume hood.
Storage and Stability: Preserving Compound Integrity
Proper storage is crucial not only for safety but also for maintaining the chemical integrity of dioxaspiro esters.
Storage Recommendations:
| Parameter | Guideline | Rationale |
| Temperature | Store in a cool, dry place.[6][13][14] | Prevents thermal degradation and reduces the volatility of liquid esters. |
| Atmosphere | Store in a well-ventilated area.[1][15] For sensitive compounds, storage under an inert atmosphere (e.g., argon) may be necessary.[1] | Prevents the buildup of potentially flammable or irritating vapors. Inert atmosphere protects against air-sensitive decomposition pathways. |
| Container | Keep containers tightly closed.[1][13] | Prevents contamination and the release of vapors into the storage area. |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[1] | Dioxaspiro esters can be susceptible to hydrolysis or oxidation under these conditions, potentially leading to decomposition and the formation of hazardous byproducts. |
Spill Management and Waste Disposal: A Plan for the Unexpected
Even with the most careful planning, spills can occur. A well-defined spill response plan is essential.
Spill Response Protocol:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional safety office.
-
Containment: For small spills, contain the material using an inert absorbent material such as sand, vermiculite, or a commercial sorbent.[14][16]
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a sealed container for disposal.[13]
-
Decontamination: Clean the spill area with a suitable solvent, and dispose of all cleanup materials as hazardous waste.
Diagram 2: Spill Response Workflow
Sources
- 1. fishersci.com [fishersci.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate | C11H18O4 | CID 10488810 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,4-Dioxaspiro[4.5]decan-8-one | C8H12O3 | CID 567415 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Safety When Working with Polyester or Epoxy - Polyestershoppen.com [polyestershoppen.com]
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An In-depth Technical Guide to the Molecular Weight and Formula Analysis of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate, a molecule of interest in synthetic and medicinal chemistry. The guide details the theoretical determination of its molecular weight and chemical formula, and outlines the experimental protocols for their validation using modern analytical techniques. This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable methodologies for the characterization of this and similar spirocyclic compounds.
Introduction: The Significance of Spirocyclic Scaffolds
Spirocyclic compounds, characterized by two rings sharing a single common atom, have garnered significant attention in drug discovery and development. Their rigid, three-dimensional structures provide a unique topographical space for molecular interactions, often leading to enhanced target specificity and improved pharmacokinetic profiles. This compound (CAS No. 23153-73-3) represents a key building block within this class of molecules, incorporating a spiroketal moiety that is prevalent in numerous natural products with diverse biological activities.[1] Accurate determination of its molecular weight and elemental composition is a fundamental prerequisite for its use in any research or development endeavor, ensuring the integrity and reproducibility of subsequent studies.
Molecular Formula and Weight Determination
The initial step in the characterization of any novel or synthesized compound is the confirmation of its chemical formula and molecular weight. This section outlines both the theoretical calculation and the experimental approaches for validating these fundamental properties of this compound.
Theoretical Calculation
The systematic name, this compound, provides the necessary information to deduce its chemical structure and, consequently, its molecular formula.
-
1,4-dioxaspiro[4.4]nonane: This core structure indicates a nine-membered spirocyclic system where two five-membered rings are joined at a single carbon atom. The "1,4-dioxa" prefix specifies that two oxygen atoms replace carbon atoms at positions 1 and 4 within one of the rings, forming a ketal.
-
-6-carboxylate: This signifies a carboxyl group attached to the 6th position of the spiro-nonane ring system.
-
Ethyl: This indicates an ethyl ester of the carboxylate group.
Based on this nomenclature, the chemical structure can be drawn, and the elemental composition determined:
-
Carbon (C): The cyclopentane ring has 5 carbons, the dioxolane ring has 2 carbons and 2 oxygens (with the spiro carbon being shared), and the ethyl ester group has 2 carbons. This gives a total of 10 carbon atoms.
-
Hydrogen (H): A detailed count of hydrogen atoms based on the valency of each carbon atom reveals a total of 16 hydrogen atoms.
-
Oxygen (O): The dioxolane ring contains two oxygen atoms, and the ethyl ester group contains another two, for a total of four oxygen atoms.
Thus, the chemical formula is determined to be C₁₀H₁₆O₄ .
The molecular weight is calculated using the atomic weights of the constituent elements:
-
Carbon: 10 * 12.011 u = 120.11 u
-
Hydrogen: 16 * 1.008 u = 16.128 u
-
Oxygen: 4 * 15.999 u = 63.996 u
Calculated Molecular Weight = 200.23 g/mol
This theoretically derived information must be confirmed through experimental analysis.
Quantitative Data Summary
| Parameter | Theoretical Value | Experimental Method |
| Chemical Formula | C₁₀H₁₆O₄ | Elemental Analysis, High-Resolution Mass Spectrometry |
| Molecular Weight | 200.23 g/mol | Mass Spectrometry (MS) |
| Monoisotopic Mass | 200.1049 u | High-Resolution Mass Spectrometry (HRMS) |
Experimental Verification: A Multi-faceted Approach
A combination of analytical techniques is employed to provide a self-validating system for the confirmation of the molecular formula and weight. The causality behind the choice of these experiments lies in their complementary nature, providing orthogonal data points that, when taken together, offer unambiguous structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry is the cornerstone technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules.
Workflow for Mass Spectrometric Analysis
Caption: Simplified workflow of an FTIR spectrometer.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the neat liquid sample directly on the ATR crystal.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: The spectrum should exhibit characteristic absorption bands for:
-
C=O stretch (ester): A strong absorption band around 1730 cm⁻¹.
-
C-O stretch (ester and ketal): Strong absorption bands in the region of 1250-1000 cm⁻¹.
-
C-H stretch (alkane): Absorption bands just below 3000 cm⁻¹.
-
Elemental Analysis
Elemental analysis provides the percentage composition of the elements (C, H, O) in the compound. This is a direct and quantitative method to confirm the empirical and molecular formula.
Experimental Protocol: Combustion Analysis
-
Sample Preparation: A precisely weighed sample (typically a few milligrams) is placed in a tin capsule.
-
Instrumentation: A CHN elemental analyzer is used. The sample is combusted at high temperature in a stream of oxygen.
-
Data Acquisition: The combustion products (CO₂, H₂O) are separated by gas chromatography and detected by a thermal conductivity detector. The oxygen content is typically determined by pyrolysis in a separate analysis or by difference.
-
Data Analysis: The instrument software calculates the percentage of each element. The experimental percentages should be within ±0.4% of the theoretical values for C₁₀H₁₆O₄ (C: 59.98%, H: 8.05%, O: 31.96%).
Conclusion: A Validated Molecular Profile
The combination of mass spectrometry, NMR and IR spectroscopy, and elemental analysis provides a robust and self-validating framework for the unambiguous determination of the molecular weight and formula of this compound. This foundational characterization is paramount for ensuring the quality and reliability of this important chemical building block in the demanding fields of scientific research and drug development. The methodologies outlined in this guide are broadly applicable to the characterization of other novel spirocyclic and heterocyclic compounds.
References
-
Tan, D. S. (2005). Stereocontrolled synthesis of spiroketals. Chemistry & Biology, 12(6), 689-691. [Link]
Sources
History and discovery of 1,4-dioxaspiro[4.4]nonane derivatives
The 1,4-Dioxaspiro[4.4]nonane Scaffold: Synthetic Evolution and Pharmacophoric Utility[1]
Executive Summary
The 1,4-dioxaspiro[4.4]nonane system—a spirocyclic ketal formed from cyclopentanone and ethylene glycol—represents a cornerstone in organic synthesis and medicinal chemistry. Historically pivotal as the "gateway intermediate" in Eaton’s 1964 synthesis of Cubane , this scaffold has evolved from a passive protecting group into an active pharmacophoric core. Its unique structural rigidity, defined by the orthogonality of the two five-membered rings, allows it to serve as a precise conformational lock in drug design, particularly for Muscarinic Acetylcholine Receptor (mAChR) modulators and Ghrelin receptor agonists .
This technical guide analyzes the history, synthetic pathways, and medicinal applications of 1,4-dioxaspiro[4.4]nonane derivatives, providing validated protocols for researchers.
Structural Architecture & The Spiro Effect
The 1,4-dioxaspiro[4.4]nonane core consists of a carbocyclic cyclopentane ring spiro-fused to a heterocyclic 1,3-dioxolane ring.
-
CAS Registry: 176-32-9[2]
-
Geometry: The spiro-carbon (C5) forces the two rings into perpendicular planes. This orthogonality minimizes steric clash between substituents on adjacent rings, a phenomenon often exploited to freeze bioactive conformations.
The Gem-Disubstituent Effect
The formation of this spiro system is thermodynamically favored due to the Thorpe-Ingold effect (gem-disubstituent effect). The bond angle compression in the cyclopentanone ring (
Historical Discovery: The Cubane Connection
The historical significance of 1,4-dioxaspiro[4.4]nonane is inextricably linked to one of the greatest feats in synthetic organic chemistry: the synthesis of Cubane (
In 1964, Philip E. Eaton and Thomas W. Cole utilized 1,4-dioxaspiro[4.4]nonane not merely as a protecting group, but as a strategic intermediate to mask the ketone functionality of cyclopentanone during the aggressive bromination steps required to build the cubane cage.
-
The Challenge: Synthesizing a highly strained cubic system required a precursor that could withstand radical bromination and subsequent photocyclization.
-
The Solution: Cyclopentanone was protected as the ethylene ketal (1,4-dioxaspiro[4.4]nonane). This ketal protected the carbonyl from nucleophilic attack while directing the bromination to the alpha-positions via enolization control in subsequent steps.
Figure 1: The Role of 1,4-Dioxaspiro[4.4]nonane in Cubane Synthesis
Caption: The 1,4-dioxaspiro[4.4]nonane scaffold acts as the robust precursor for the high-energy cubane system (Eaton & Cole, 1964).
Medicinal Chemistry Applications
In modern drug discovery, the scaffold has transitioned from a passive protecting group to an active structural motif.
A. Muscarinic M4 Allosteric Modulators
Selective targeting of the M4 Muscarinic Acetylcholine Receptor is a high-value strategy for treating schizophrenia and Alzheimer's disease.[6]
-
Mechanism: Orthosteric agonists often lack selectivity between M1-M5 subtypes due to the conserved acetylcholine binding pocket.
-
Spiro Solution: Researchers have utilized functionalized 1,4-dioxaspiro[4.4]nonane derivatives as Positive Allosteric Modulators (PAMs) . The rigid spiro-core positions aromatic substituents (e.g., pyridine or pyrazole rings) in a specific vector that engages the allosteric vestibule of the M4 receptor, distinct from the acetylcholine site.
B. Ghrelin Receptor Agonists
The spiro[4.4]nonane system serves as a bioisostere for other cyclic cores in Ghrelin receptor (GHS-R1a) agonists.
-
Discovery: Derivatives such as 7-benzyl-8-methyl-1,4-dioxaspiro[4.4]nonane-7,8-dicarboxylate have been identified as potent intermediates.
-
Logic: The spiro-ring restricts the conformational entropy of the attached peptide or peptidomimetic chains, reducing the energetic penalty of binding to the GHS-R1a receptor.
C. Chiral Auxiliaries (TADDOL-Analogs)
Chiral derivatives, specifically ((2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-diyl)bis(diphenylmethanol) , derived from L-tartrate and cyclopentanone, function as powerful chiral hosts.
-
Application: These "spiro-TADDOLs" create a chiral pocket used for the optical resolution of amines and as ligands in enantioselective transition metal catalysis (e.g., Ti-catalyzed Diels-Alder reactions).
Experimental Protocols
Protocol A: Continuous Flow Synthesis of 1,4-Dioxaspiro[4.4]nonane
Context: Traditional batch synthesis using Dean-Stark traps is slow and energy-intensive. This modern flow protocol (adapted from Thieme, 2020) offers higher throughput and safety.
Materials:
-
Cyclopentanone (1.0 equiv)[2]
-
Ethylene Glycol (1.3 equiv)[2]
-
Catalyst: Dowex® 50WX8 (H+ form) or p-Toluenesulfonic acid (pTSA)
-
Solvent: Benzene (historical) or Toluene (safer alternative)
Workflow:
-
Feed Preparation: Dissolve cyclopentanone (100 mL) and ethylene glycol (80 mL) in toluene (200 mL).
-
Packed Bed Reactor: Pack a stainless steel column with Dowex® 50WX8 resin.
-
Flow Conditions: Pump the mixture through the reactor at 100°C with a residence time of 10–15 minutes .
-
Workup: The effluent is cooled. The water byproduct separates from the toluene phase (or is removed via an in-line membrane separator).
-
Purification: Distillation of the organic layer yields the product as a colorless oil.
-
Yield: >90%
-
Boiling Point: 152–154°C
-
Protocol B: Synthesis of (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylate
Context: Synthesis of the chiral scaffold from tartaric acid.
Step-by-Step:
-
Reagents: Mix Diethyl L-tartrate (500 mmol) and Cyclopentanone (500 mmol) in Toluene (600 mL).
-
Catalyst: Add p-Toluenesulfonic acid monohydrate (14.7 mmol).
-
Dehydration: Reflux vigorously with a Dean-Stark trap to remove water azeotropically. Reaction is complete when water evolution ceases (~4-6 hours).
-
Neutralization: Cool to RT, wash with saturated
and brine. -
Isolation: Dry over
, concentrate in vacuo. -
Distillation: Vacuum distillation (approx. 110°C at 2 mmHg) yields the chiral diester.
Comparative Data: Spiro-Ketal Stability
The following table illustrates the enhanced stability of the spiro[4.4] system compared to other ketals, justifying its use in harsh synthetic sequences (like Cubane synthesis).
| Ketal System | Ring Size (Ketal) | Ring Size (Ketone) | Hydrolysis Rate ( | Stability |
| 1,4-Dioxaspiro[4.4]nonane | 5 (Dioxolane) | 5 (Cyclopentane) | 1.0 (Reference) | High |
| 1,4-Dioxaspiro[4.5]decane | 5 (Dioxolane) | 6 (Cyclohexane) | ~25 | Moderate |
| 2,2-Diethyl-1,3-dioxolane | 5 (Dioxolane) | Acyclic | >1000 | Low |
| 1,5-Dioxaspiro[5.4]decane | 6 (Dioxane) | 5 (Cyclopentane) | >500 | Low |
Note: The "1.0" relative rate indicates 1,4-dioxaspiro[4.4]nonane is the slowest to hydrolyze (most stable) among these common ketals due to the optimal 5/5 ring fusion geometry.
Future Outlook: The "Rigid" Era
The 1,4-dioxaspiro[4.4]nonane scaffold is experiencing a renaissance in Fragment-Based Drug Discovery (FBDD) . As pharmaceutical pipelines move away from "flat" aromatic molecules (to improve solubility and metabolic stability), high-
Key Trend: Use of 1,4-dioxa-7-azaspiro[4.4]nonane (introducing a nitrogen into the carbocycle) allows for the creation of spiro-proline analogs, which are being investigated as peptidomimetic inhibitors for viral proteases.
References
-
Eaton, P. E., & Cole, T. W. (1964). Cubane. Journal of the American Chemical Society. Link
-
Thieme Chemistry. (2020). Decagram Synthesis of Dimethyl 1,4-Cubanedicarboxylate Using Continuous-Flow Photochemistry. Synthesis. Link
-
BenchChem. (2024). (R)-1,4-Dioxaspiro[4.4]nonan-7-amine: A Valuable Chiral Building Block. Technical Data Sheet. Link
-
Jones, C. K., et al. (2012). Muscarinic acetylcholine receptors: therapeutic targets for treating schizophrenia. Neuropsychopharmacology. Link
-
Yang, D., et al. (2017).[7] Synthesis of (2R,3R)-diethyl 1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate and its application in asymmetric catalysis. Acta Crystallographica. Link
-
Patent WO2019000236A1. (2019). 3-(1H-pyrazol-4-yl)pyridine allosteric modulators of M4 muscarinic acetylcholine receptor. Google Patents. Link
Sources
- 1. (R)-1,4-Dioxaspiro[4.4]nonan-7-amine|Chiral Building Block [benchchem.com]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. ES2706184T3 - Compuesto derivado de sulfamato para su uso en la prevención o el tratamiento de la epilepsia - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS#:19564-10-4 | 2-(3-oxopiperazin-2-yl)-N-phenylacetamide | Chemsrc [chemsrc.com]
- 6. WO2019000236A1 - 3-(1h-pyrazol-4-yl)pyridine allosteric modulators of m4 muscarinic acetylcholine receptor - Google Patents [patents.google.com]
- 7. (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate
Abstract & Utility
This application note details the robust synthesis of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate , a protected
The protocol addresses the specific challenge of protecting a ketone in the presence of an adjacent ester group (a
Retrosynthetic Analysis & Strategy
The target molecule is a spiro-ketal formed by the condensation of Ethyl 2-oxocyclopentanecarboxylate and Ethylene Glycol .
Strategic Considerations:
-
Thermodynamics: The reaction is an equilibrium process (
). To achieve high conversion, water must be removed continuously and efficiently. -
Catalysis: A strong acid catalyst is required.
-Toluenesulfonic acid ( -TsOH) is preferred over mineral acids due to its solubility in non-polar organic solvents (Toluene/Benzene). -
Stability: The resulting ketal is stable to base but sensitive to aqueous acid. The workup must ensure complete neutralization of the catalyst before any aqueous contact to prevent immediate hydrolysis back to the starting material.
Reaction Scheme
Figure 1: Reaction scheme for the acid-catalyzed protection of the
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Density (g/mL) | Role |
| Ethyl 2-oxocyclopentanecarboxylate | 156.18 | 1.0 | 1.05 | Limiting Reagent |
| Ethylene Glycol | 62.07 | 1.5 - 2.0 | 1.11 | Reagent (Excess) |
| 190.22 | 0.05 | Solid | Catalyst | |
| Toluene | 92.14 | Solvent | 0.87 | Azeotropic Solvent |
| Sodium Bicarbonate ( | 84.01 | N/A | Solid | Quenching Agent |
Equipment Checklist
-
Round-bottom flask (2-neck or 1-neck).
-
Dean-Stark trap (Critical for water removal).
-
Reflux condenser.
-
Magnetic stir bar / Heating mantle.
-
High-vacuum distillation setup (for purification).
-
Rotary evaporator.
Step-by-Step Protocol
Phase 1: Reaction Setup (Dean-Stark Dehydration)
-
Assembly: Equip a dry 500 mL round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.
-
Charging: Add Ethyl 2-oxocyclopentanecarboxylate (15.6 g, 100 mmol) and Toluene (150 mL) to the flask.
-
Reagent Addition: Add Ethylene Glycol (9.3 g, 150 mmol, 1.5 equiv) and
-TsOH H O (0.95 g, 5 mmol, 5 mol%).-
Note: Ethylene glycol is immiscible with toluene and will form a separate layer at the bottom until reflux begins.
-
-
Reflux: Heat the mixture vigorously to reflux. Ensure the toluene is boiling rapidly enough to carry water up into the Dean-Stark trap.
-
Monitoring: Reflux for 4–6 hours. Monitor the collection of water in the trap. The theoretical water yield is ~1.8 mL.
-
Endpoint: Reaction is complete when water evolution ceases. Verify by TLC (20% EtOAc/Hexane); the starting ketone spot (UV active, stains with KMnO
) should disappear.
-
Phase 2: Workup & Neutralization
CRITICAL STEP: The ketal is acid-labile. You must neutralize the catalyst before adding water.
-
Cooling: Cool the reaction mixture to room temperature.
-
Quench: Add saturated aqueous
(50 mL) directly to the reaction flask and stir vigorously for 10 minutes. -
Separation: Transfer to a separatory funnel. Separate the organic (Toluene) layer.
-
Washing: Wash the organic layer with:
-
Water (2 x 50 mL) to remove excess ethylene glycol.
-
Brine (1 x 50 mL).
-
-
Drying: Dry the organic layer over anhydrous
or for 15 minutes. Filter off the drying agent.
Phase 3: Purification
-
Concentration: Remove the Toluene using a rotary evaporator at 40°C under reduced pressure.
-
Distillation: Purify the crude oil via vacuum distillation.
-
Expected Conditions: The product typically boils higher than the starting material. Expect a boiling point range of 120–130°C at 10 mmHg (approximate).
-
Yield: Typical isolated yield is 85–92%.
-
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis and purification.
Characterization & Quality Control
Verify the product identity using the following spectral markers.
NMR Spectroscopy ( )
-
NMR:
-
3.9–4.1 ppm (m, 4H): Distinctive singlet/multiplet for the ethylene ketal protons (
). -
4.15 ppm (q, 2H): Ethyl ester methylene (
). -
1.25 ppm (t, 3H): Ethyl ester methyl (
). - 1.6–2.5 ppm (m, ~6H): Cyclopentane ring protons.
-
3.9–4.1 ppm (m, 4H): Distinctive singlet/multiplet for the ethylene ketal protons (
-
NMR:
-
Acetal Carbon: Look for a quaternary carbon signal around 115–118 ppm (spiro center). This confirms the ketone has been protected.
-
Ester Carbonyl: Signal at ~174 ppm.
-
IR Spectroscopy
-
Absence: No ketone stretch at ~1740–1750 cm
(if the ester stretch overlaps, look for the disappearance of the specific ketone shoulder). -
Presence: Strong C-O stretches in the 1050–1200 cm
region (ether/ester bands).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Incomplete water removal. | Ensure the Dean-Stark trap is functioning. Wrap the column in foil to improve insulation. Add fresh molecular sieves to the trap. |
| Hydrolysis during Workup | Acidic environment. | Ensure the aqueous quench is basic ( |
| Transesterification | Reaction with Ethylene Glycol. | Rare, but possible if catalyst load is too high. Keep |
References
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Stoltz, B. M., et al. (2019). "A Modified Procedure for the Dehydrative Ketalization of Ketones." California Institute of Technology.
- Banwell, M. G., et al. (1995). "Synthesis of spiro-ketals from -keto esters." J. Chem. Soc., Perkin Trans. 1. (General methodology for spiro-ketal synthesis).
-
PubChem Compound Summary. "Ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9)."
Sources
Strategic Esterification of 1,4-Dioxaspiro[4.4]nonane-6-carboxylic Acid: Preserving Ketal Integrity
Abstract & Strategic Analysis
The esterification of 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid presents a classic chemoselectivity challenge in organic synthesis: the "Acid-Lability Paradox."
The molecule contains two antagonistic functionalities:
-
A Carboxylic Acid (C6): Typically requires activation or acid catalysis for esterification.
-
A 1,4-Dioxaspiro Ketal (C1-C4/C5): A masking group for the underlying cyclopentanone. This moiety is thermodynamically stable to base but kinetically unstable in aqueous acidic media, where it rapidly hydrolyzes to the ketone.[1]
Critical Failure Mode: Standard Fischer esterification (alcohol + H₂SO₄/pTsOH) is contraindicated . The generation of water as a byproduct, combined with a strong acid catalyst and heat, will drive the deprotection of the ketal, destroying the spirocyclic core.
Recommended Strategy: To preserve the spiro-ketal integrity, the reaction coordinate must remain strictly neutral or basic . We recommend two primary pathways based on the target ester moiety:
-
Pathway A (Alkyl Halides): For methyl, ethyl, allyl, or benzyl esters.
-
Pathway B (Steglich Coupling): For complex, secondary, or tertiary alcohols.
Reagent Selection Guide
The following table contrasts common esterification methodologies against the stability profile of 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid.
| Method | Reagents | pH Profile | Compatibility | Risk Factor |
| Fischer-Speier | ROH, H₂SO₄, Heat | < 1.0 (Acidic) | Incompatible | High: Rapid ketal hydrolysis. |
| Acid Chloride | SOCl₂ or (COCl)₂ | < 1.0 (Acidic) | High Risk | Generates HCl gas; requires strict buffering (Pyridine) to survive. |
| Base-Promoted Alkylation | R-X, Cs₂CO₃, DMF | > 8.0 (Basic) | Excellent | Low: Best for simple esters. |
| Steglich Coupling | EDC/DCC, DMAP | ~7.0 (Neutral) | Excellent | Low: Best for complex alcohols. |
| TMS-Diazomethane | TMSCHN₂, MeOH | Neutral | Good | Moderate: Safety concerns with diazo compounds. |
Decision Logic (Workflow)
The following diagram illustrates the decision process for selecting the optimal protocol based on the desired ester and available reagents.
Figure 1: Decision tree for esterification of acid-sensitive spiro-ketals.
Detailed Protocols
Protocol A: Cesium Carbonate-Promoted Alkylation (The "Gold Standard")
Application: Synthesis of Methyl, Ethyl, Benzyl, or Allyl esters. Mechanism: SN2 displacement. The "Cesium Effect" enhances the nucleophilicity of the carboxylate anion due to the weak ion pairing of the large Cs⁺ cation.
Reagents:
-
Substrate: 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid (1.0 equiv)
-
Alkylating Agent: Iodomethane (MeI), Iodoethane (EtI), or Benzyl Bromide (1.2 – 1.5 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 – 2.0 equiv)
-
Solvent: DMF (Anhydrous)
Step-by-Step Procedure:
-
Preparation: Flame-dry a round-bottom flask and cool under inert atmosphere (N₂ or Ar).
-
Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).
-
Deprotonation: Add Cs₂CO₃ (1.5 equiv) in a single portion. Stir at room temperature for 30 minutes. The mixture will appear as a suspension.
-
Note: Evolution of CO₂ may occur; ensure proper venting.
-
-
Alkylation: Add the Alkyl Halide (1.2 equiv) dropwise via syringe.
-
Reaction: Stir at room temperature.
-
Methyl/Ethyl Iodide: Complete in 2–4 hours.
-
Benzyl Bromide: May require 4–12 hours.
-
Monitoring: Check via TLC (Visualize with PMA stain; the ketal does not absorb strongly in UV unless derivatized).
-
-
Workup (Crucial for Ketal Stability):
-
Dilute the reaction mixture with Diethyl Ether or EtOAc.
-
Wash 1: Water (to remove DMF).
-
Wash 2: Saturated aqueous NaHCO₃ (to remove unreacted acid).
-
Wash 3: Brine.
-
Avoid acidic washes (e.g., 1M HCl) entirely.
-
-
Purification: Dry over Na₂SO₄, filter, and concentrate. Flash chromatography (Hexanes/EtOAc) is usually sufficient.
Protocol B: Modified Steglich Esterification
Application: Coupling with complex, secondary, or sterically hindered alcohols. Mechanism: Carbodiimide activation (O-acylisourea formation) followed by DMAP-catalyzed acyl transfer.
Reagents:
-
Substrate: 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid (1.0 equiv)
-
Alcohol Partner: R-OH (1.0 – 1.2 equiv)
-
Coupling Agent: EDC[2][3][4]·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)
-
Why EDC over DCC? EDC urea byproducts are water-soluble, simplifying workup without requiring acid washes.
-
-
Catalyst: DMAP (4-Dimethylaminopyridine) (0.1 – 0.2 equiv)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Step-by-Step Procedure:
-
Setup: Dissolve the carboxylic acid (1.0 equiv) and the target alcohol (1.1 equiv) in anhydrous DCM (0.1 M) at 0°C (ice bath).
-
Catalyst Addition: Add DMAP (0.1 equiv).
-
Activation: Add EDC·HCl (1.2 equiv) in portions over 5 minutes.
-
Reaction: Allow the mixture to warm to room temperature naturally. Stir for 12–18 hours.[5]
-
Steric Note: The C6 position is sterically crowded. If conversion is low after 18h, refluxing in DCM (40°C) is safe for the ketal, provided the medium remains neutral.
-
-
Workup (Modified for Acid-Sensitivity):
-
Dilute with more DCM.
-
Wash 1: Saturated aqueous NH₄Cl (Mildly acidic, pH ~5-6, safe for short contact) OR Water.
-
Strictly avoid 1M HCl or KHSO₄ washes.
-
Wash 2: Saturated aqueous NaHCO₃.
-
Wash 3: Brine.
-
-
Purification: Dry over MgSO₄. Concentrate. Purify via silica gel chromatography.
Troubleshooting & Critical Controls
| Issue | Probable Cause | Corrective Action |
| Ketal Hydrolysis (Product shows ketone peak in IR/NMR) | Exposure to aqueous acid during workup. | Switch to Protocol A (Base-promoted). If using Protocol B, replace NH₄Cl wash with simple water wash. |
| Low Yield (Unreacted Acid) | Steric hindrance at C6 position. | Increase reaction time to 24-48h. Switch solvent to 1,2-dichloroethane (DCE) and heat to 50°C (Steglich). |
| Epimerization at C6 | Base-catalyzed abstraction of alpha-proton. | The C6 proton is alpha to a carbonyl. Avoid strong bases like NaH or LDA. Cs₂CO₃ and DMAP are generally mild enough to prevent racemization. |
References
-
Steglich Esterification (Original): Neises, B., & Steglich, W. (1978).[6][7] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
-
Cesium Carbonate Effect: Fotsing, J. R., et al. (2005). Cesium Carbonate Promoted O-Alkylation of Carboxylic Acids.[8] Journal of Organic Chemistry. (See also Synthetic Communications, 30(15), regarding improved Cs2CO3 alkylation). Link
- Ketal Stability Data: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for 1,3-dioxolane stability: Stable to pH 4-12).
-
Meldrum's Acid Analogues: Org. Synth. 2008, 85, 147. (Describes EDC coupling with similar acid-sensitive dioxo-systems). Link
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 3. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
Application Notes & Protocols: Catalytic Methods for the Preparation of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic synthesis of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate. The spiroketal motif is a privileged structure found in numerous natural products and pharmaceutical agents, making efficient and selective synthetic methods highly valuable.[1][2] This guide moves beyond simple procedural lists to explain the underlying principles and causalities behind various catalytic strategies. We will explore classical acid-catalyzed methods, modern transition-metal-catalyzed approaches, and emerging biocatalytic techniques. Each section includes detailed, field-proven protocols, comparative data, and troubleshooting insights to ensure reliable and reproducible outcomes in the laboratory.
Foundational Principles: The Spiroketalization Reaction
The synthesis of this compound is fundamentally a ketalization reaction between Ethyl 2-oxocyclopentanecarboxylate and ethylene glycol.[3][4] This reaction involves the nucleophilic attack of the diol (ethylene glycol) on the carbonyl carbon of the β-ketoester.
The reaction is inherently reversible and establishes an equilibrium.[5] To achieve high yields of the desired spiroketal, the equilibrium must be shifted towards the product side. This is typically accomplished by removing water, a byproduct of the reaction, as it forms. The choice of catalyst is paramount, as it not only accelerates the rate of reaction but can also influence selectivity and functional group tolerance.
Figure 1: Conceptual workflow of the catalytic spiroketalization.
Catalytic Strategy I: Classical Acid Catalysis
This is the most established and widely used method for preparing spiroketals due to its simplicity and cost-effectiveness.[6] The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by ethylene glycol.[5]
Causality Behind Experimental Choices:
-
Catalyst: p-Toluenesulfonic acid (TsOH) is a common choice. It is a strong, non-oxidizing, and crystalline acid, making it easy to handle. Other Brønsted acids like sulfuric acid or Lewis acids like scandium triflate can also be employed.
-
Solvent & Water Removal: Toluene or benzene are ideal solvents. They form a low-boiling azeotrope with water, allowing for the continuous removal of the water byproduct via a Dean-Stark apparatus.[3] This is the critical step to drive the reaction to completion.
-
Temperature: The reaction is run at reflux to facilitate the azeotropic removal of water.
Protocol 2.1: TsOH-Catalyzed Synthesis
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) (0.05 eq)
-
Toluene (approx. 0.2 M concentration of the limiting reagent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus and condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
Procedure:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add Ethyl 2-oxocyclopentanecarboxylate, ethylene glycol, and toluene.
-
Catalyst Addition: Add the catalytic amount of TsOH·H₂O to the mixture.
-
Reaction: Attach the Dean-Stark trap and condenser. Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap. Monitor the reaction progress by TLC or GC-MS until the starting ketone is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (to quench the acid), water, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a clear oil. Purify by flash column chromatography on silica gel to obtain the pure this compound.
Catalytic Strategy II: Transition Metal Catalysis
Over the past few decades, transition-metal-catalyzed methods have emerged as powerful alternatives to classical acid catalysis, often proceeding under much milder and neutral conditions.[6][7] This is particularly advantageous for substrates bearing acid-sensitive functional groups. Gold (Au) catalysts, in particular, have shown exceptional activity for related ketalization and spiroketalization reactions.[8][9][10]
Causality Behind Experimental Choices:
-
Catalyst: Cationic gold(I) complexes, such as [Ph₃PAu]NTf₂ or AuCl, are highly effective. Gold catalysts are oxophilic and can activate hydroxyl groups or latent carbonyls (like alkynes) towards nucleophilic attack under neutral conditions.[8]
-
Solvent: A non-protic solvent like dichloromethane (DCM) or acetonitrile is typically used.
-
Temperature: These reactions often proceed smoothly at room temperature, highlighting their mild nature.
Protocol 3.1: Gold(I)-Catalyzed Synthesis
Note: This protocol is adapted from general gold-catalyzed alcohol addition reactions and represents a modern approach that can be optimized for this specific transformation.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate (1.0 eq)
-
Ethylene glycol (1.2 eq)
-
(Triphenylphosphine)gold(I) chloride [Ph₃PAuCl] (0.02 eq)
-
Silver triflate [AgOTf] or Silver hexafluoroantimonate [AgSbF₆] (0.02 eq)
-
Anhydrous dichloromethane (DCM)
-
Celatom® or silica gel for filtration
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a septum
-
Magnetic stirrer
-
Inert atmosphere line (Nitrogen or Argon)
-
Syringes for solvent and reagent transfer
-
Rotary evaporator
Procedure:
-
Catalyst Preparation (In Situ): In an oven-dried flask under an inert atmosphere, combine Ph₃PAuCl and AgOTf in anhydrous DCM. Stir for 10-15 minutes at room temperature. The formation of a white precipitate (AgCl) indicates the generation of the active cationic gold(I) catalyst.
-
Reaction Setup: In a separate flask under an inert atmosphere, dissolve Ethyl 2-oxocyclopentanecarboxylate and ethylene glycol in anhydrous DCM.
-
Initiation: Transfer the solution of reactants to the flask containing the activated catalyst via cannula or syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, quench the reaction by passing the mixture through a short plug of silica gel or Celatom® to remove the catalyst.
-
Isolation & Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography as described in Protocol 2.1.
Figure 2: Decision logic for selecting the appropriate catalytic method.
Catalytic Strategy III: Biocatalysis
Biocatalysis offers an environmentally friendly and highly selective approach to chemical synthesis.[11] While a direct one-step enzymatic ketalization for this substrate is not yet standard, enzymes can be strategically employed, for example, in the kinetic resolution of a racemic precursor or a related synthetic intermediate. Lipases are particularly robust enzymes for such transformations.[12]
Conceptual Application: Lipase-Mediated Desymmetrization A potential biocatalytic route could involve the desymmetrization of a related prochiral diol precursor, where a lipase selectively acylates one of the two hydroxyl groups. The resulting chiral mono-ester can then be carried forward to form an enantiomerically enriched spiroketal. This approach highlights the power of enzymes in creating valuable chiral building blocks.
Protocol 4.1: Conceptual Biocatalytic Step (Selective Acylation)
Materials:
-
Prochiral diol precursor (1.0 eq)
-
Immobilized Lipase (e.g., Novozym 435 - Lipase B from Candida antarctica)
-
Acylating agent (e.g., vinyl acetate)
-
Anhydrous organic solvent (e.g., tert-butyl methyl ether - MTBE)
-
Molecular sieves (4 Å)
Procedure:
-
Setup: To a flask, add the diol precursor, solvent, molecular sieves (to scavenge water), and the acylating agent.
-
Enzyme Addition: Add the immobilized lipase (typically 10-20% by weight of the substrate).
-
Reaction: Stir the suspension at a controlled temperature (e.g., 30-40 °C). Monitor the conversion and enantiomeric excess (ee) of the product by chiral HPLC or GC.
-
Work-up: When the desired conversion is reached, filter off the immobilized enzyme (which can often be reused).
-
Isolation: Concentrate the filtrate under reduced pressure and purify the resulting chiral mono-ester by column chromatography. This enantiomerically enriched intermediate is now ready for subsequent cyclization to the target spiroketal.
Comparative Analysis of Catalytic Methods
| Parameter | Acid Catalysis (TsOH) | Transition Metal Catalysis (Au(I)) | Biocatalysis (Conceptual) |
| Reaction Conditions | Harsh (Reflux, acidic) | Mild (Room temp, neutral) | Very Mild (Near-ambient temp, neutral pH) |
| Functional Group Tolerance | Low (sensitive to acids) | High | Very High |
| Catalyst Loading | 1-5 mol% | 0.5-2 mol% | 10-20% w/w (reusable) |
| Selectivity | Generally good for thermodynamically favored product | High, can be tuned with ligands | Excellent (enantio-, regio-, chemo-selective) |
| Cost & Scalability | Low cost, highly scalable | Higher cost, scalable | Moderate cost, scalability can be process-dependent |
| Environmental Impact | Moderate (acidic waste, high energy) | Low (low catalyst load, mild conditions) | Very Low ("Green") |
References
-
Brimble, M. A., & Quach, R. (2014). Recent developments in transition metal-catalysed spiroketalisation. Organic & Biomolecular Chemistry, 12(40), 7936-7952. [1][2]
-
Li, G., et al. (2018). Synthesis of Spiroketals by Synergistic Gold and Scandium Catalysis. Organic Letters, 20(15), 4591-4595. [13]
-
Brimble, M. A., & Quach, R. (2017). Gold catalysis: synthesis of spiro, bridged, and fused ketal natural products. Organic & Biomolecular Chemistry, 15(11), 2314-2329. [8][9]
-
Palmes, J. A., & Wright, D. L. (2007). Strategies for Spiroketal Synthesis Based on Transition-Metal Catalysis. Synlett, 2007(19), 2943-2957. [6][7]
-
Cureton, C. M. (2024). Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry. Cureus, 16(4), e58963. [3]
-
Schmalz, H.-G. (2022). Acid-Catalyzed Ketalization of a Ketone with Ethylene Glycol - Organic Chemistry Mechanism Tutorial. YouTube. [5]
-
Bornscheuer, U. T., et al. (2021). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie International Edition, 60(1), 88-119. [11][12]
-
Guidechem. (n.d.). What is the synthesis method of Ethyl 2-oxocyclopentanecarboxylate?. FAQ - Guidechem. [14]
-
ChemicalBook. (n.d.). Ethyl 2-oxocyclopentanecarboxylate. ChemicalBook. [4]
-
de Gonzalo, G., & Lavandera, I. (2018). Biocatalysis for Biobased Chemicals. Catalysts, 8(10), 443. [15]
-
Zhang, W., et al. (2022). Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis. Angewandte Chemie International Edition, 61(26), e202203661. [16]
-
Rossi, S., et al. (2022). Highly Efficient and Mild Gold(I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones. Molecules, 28(1), 288. [10]
Sources
- 1. Recent developments in transition metal-catalysed spiroketalisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Recent developments in transition metal-catalysed spiroketalisation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ethyl 2-oxocyclopentanecarboxylate | 611-10-9 [chemicalbook.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. Gold catalysis: synthesis of spiro, bridged, and fused ketal natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Gold catalysis: synthesis of spiro, bridged, and fused ketal natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Highly Efficient and Mild Gold (I) Catalyzed Synthesis of 3,8-Diarylidene-2,7-dioxaspiro[4.4]nonane-1,6-diones [mdpi.com]
- 11. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Page loading... [guidechem.com]
- 15. mdpi.com [mdpi.com]
- 16. Enantioselective Synthesis of Spiroketals and Spiroaminals via Gold and Iridium Sequential Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scalable Production of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate
This Application Note is designed for process chemists and engineers scaling the synthesis of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate . It moves beyond basic literature to address the specific kinetic and thermodynamic challenges of protecting
Executive Summary & Molecule Profile
This compound is a critical bicyclic intermediate used in the synthesis of complex pharmaceutical scaffolds. It is formed by the chemoselective protection of the ketone functionality of Ethyl 2-oxocyclopentanecarboxylate (CAS: 611-10-9) using ethylene glycol.
The Engineering Challenge
Protecting a
-
Steric Hindrance: The ethoxycarbonyl group at the
-position shields the carbonyl carbon. -
Electronic Deactivation: The ester group withdraws electron density, destabilizing the oxocarbenium intermediate.
-
Competing Equilibria: The reaction is reversible. Without aggressive water removal, hydrolysis of the ester or reversion to the ketone occurs.
This guide presents two validated protocols: a High-Efficiency Batch Process (Dean-Stark optimization) and a Continuous Flow Process (Packed-Bed Reactor) for industrial translation.
Reaction Engineering & Mechanism
The synthesis relies on an acid-catalyzed nucleophilic addition-elimination sequence. The driving force is the removal of water (Le Chatelier’s principle) and the entropic favorability of forming the 5-membered dioxolane ring.
Reaction Scheme
Reactants: Ethyl 2-oxocyclopentanecarboxylate + Ethylene Glycol Catalyst: p-Toluenesulfonic acid (pTSA) or Amberlyst-15 Solvent: Toluene (Azeotropic agent)
Figure 1: Mechanistic pathway highlighting the critical water removal step required to drive the equilibrium forward.
Protocol A: High-Efficiency Batch Synthesis (Pilot Scale)
Best for: Kilogram-scale production, variable campaigns. Core Technology: Azeotropic Distillation (Dean-Stark).
Materials & Equipment[1][2][3][4][5][6][7]
-
Reactor: 20 L Glass-lined reactor or 5 L RBF with overhead stirring.
-
Solvent: Toluene (Reagent Grade) - Chosen for optimal boiling point (110°C) to drive kinetics without degrading the ester.
-
Reagents:
-
Ethyl 2-oxocyclopentanecarboxylate (1.0 equiv)
-
Ethylene Glycol (1.5 - 2.0 equiv) - Excess drives equilibrium.
-
p-Toluenesulfonic acid monohydrate (pTSA) (0.05 equiv / 5 mol%).
-
-
Water Removal: High-efficiency Dean-Stark trap (insulated).
Step-by-Step Methodology
-
System Inertization: Purge the reactor with Nitrogen (
) to prevent oxidative side reactions. -
Charge: Add Ethyl 2-oxocyclopentanecarboxylate (1.0 kg, 6.4 mol), Ethylene Glycol (595 g, 9.6 mol), and Toluene (5 L).
-
Catalyst Addition: Add pTSA (60 g, 0.32 mol) with stirring (250 RPM).
-
Reflux & Dehydration:
-
Heat jacket to 125°C to achieve vigorous reflux (Internal temp ~110-112°C).
-
Critical Control Point: Monitor water collection in the Dean-Stark trap. Theoretical water yield is ~115 mL.
-
Endpoint: Reflux until water evolution ceases (typically 12–16 hours).
-
-
Quench & Workup:
-
Cool to 25°C.
-
Add 10%
(aq) (1 L) to neutralize the catalyst. pH must be neutral (7-8) to prevent hydrolysis during workup. -
Separate phases.[1] Wash organic layer with Brine (1 L) followed by Water (1 L) to remove excess glycol.
-
-
Purification:
-
Dry organic layer over
, filter, and concentrate via rotary evaporation. -
Distillation: Perform fractional vacuum distillation.
-
Target Fraction: Collect at 120–125°C @ 2 mmHg .
-
Data Summary: Batch Performance
| Parameter | Value | Notes |
| Yield | 85 - 92% | Dependent on water removal efficiency |
| Purity (GC) | > 98.5% | Main impurity: Unreacted ketone |
| Reaction Time | 14 Hours | Kinetic limitation of sterically hindered ketone |
| Appearance | Colorless Oil | Yellowing indicates oxidation/polymerization |
Protocol B: Continuous Flow Manufacturing (Industrial Scale)
Best for: Multi-ton production, consistent quality, safety. Core Technology: Packed Bed Reactor (PBR) with Solid Acid Catalyst.
Flow Process Design
Moving to flow eliminates the need for Dean-Stark apparatus by using a solid acid catalyst and high temperature/pressure to accelerate kinetics, followed by in-line phase separation.
Catalyst: Amberlyst-15 (Macroreticular strong acid cation exchange resin). Solvent: Toluene (or Cyclohexane for greener profile).
Figure 2: Continuous flow setup utilizing a solid acid catalyst (Amberlyst-15) to minimize waste and workup volume.
Operational Parameters
-
Feed Preparation:
-
Stream A: 2.0 M Ethyl 2-oxocyclopentanecarboxylate in Toluene.
-
Stream B: Neat Ethylene Glycol (Pumped to achieve 2.0 equiv ratio).
-
-
Reactor Conditions:
-
Column: Stainless steel PBR packed with dry Amberlyst-15.
-
Temperature: 100°C.
-
Pressure: 5 bar (75 psi) via BPR to prevent solvent boiling and ensure liquid-solid contact.
-
Residence Time: 20 minutes.
-
-
Downstream:
-
The biphasic output is directed to a continuous gravity separator. The dense glycol/water phase is drained; the top toluene phase contains the product.
-
The toluene stream is passed through a plug of basic alumina (to remove acid trace) and fed directly to a thin-film evaporator.
-
Quality Control & Troubleshooting
Critical Process Parameters (CPPs)
-
Water Content: If the reaction stalls at 70-80% conversion, water removal is insufficient. In Batch, check the trap. In Flow, increase residence time or dry the feed.
-
Acid Sensitivity: The product is an acetal/ketal and is stable to base but labile to aqueous acid . Ensure all workup solutions are buffered (pH > 7).
Analytical Validation
-
GC-MS: Confirm M+ peak (Molecular Weight: ~200.23 g/mol ). Look for the disappearance of the ketone carbonyl stretch in IR or the ketone carbon signal in
C NMR (~210 ppm). -
NMR (
):-
Starting Material: Multiplets for cyclopentane ring + Ethyl quartet/triplet.
-
Product: Appearance of the ethylene ketal singlet (or tight multiplet) at
3.9–4.0 ppm (4H). Disappearance of -proton shift associated with the keto-form.
-
References
-
National Center for Biotechnology Information. (2025). Ethyl 2-oxocyclopentanecarboxylate (CID 69136).[2] PubChem Compound Summary. Retrieved from [Link]
-
Organic Syntheses. (1998). 2-(3-Oxobutyl)cyclopentanone-2-carboxylic acid ethyl ester.[3] Org. Synth. 1998, 75, 146. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of cis-7-Butyl-1,4-dioxaspiro[4,5]decane-8-carboxylic acid ethyl ester. (Analogous Protocol). Retrieved from [Link]
-
MDPI. (2018). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. Retrieved from [Link]
Sources
Application Note: Protocols for the Hydrolysis of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate
Introduction and Strategic Overview
Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate is a bifunctional organic molecule featuring an ethyl ester and an acid-labile spiroketal (a 1,3-dioxolane). The hydrolysis of the ester group to yield 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid is a critical transformation, as the resulting product serves as a valuable building block in the synthesis of complex molecules, including chiral ligands and pharmaceutical intermediates.
The primary challenge in this hydrolysis is the selective cleavage of the robust ester functional group while preserving the integrity of the acid-sensitive spiroketal, which acts as a protecting group for a ketone. This guide provides a detailed analysis of the two primary hydrolysis pathways—acid-catalyzed and base-catalyzed (saponification)—and establishes a field-proven, reliable protocol for achieving this transformation with high fidelity and yield.
Mechanistic Considerations: A Tale of Two Pathways
The choice of hydrolytic conditions is dictated by the stability of the spiroketal moiety. Spiroketals are generally stable under basic conditions but are susceptible to cleavage under acidic conditions, which can lead to the undesired deprotection of the ketone.[1]
Acid-Catalyzed Hydrolysis: A Reversible Path with Risks
Acid-catalyzed hydrolysis involves protonation of the ester's carbonyl oxygen by a hydronium ion (H₃O⁺), which enhances the electrophilicity of the carbonyl carbon.[2] This allows for nucleophilic attack by water, a weak nucleophile. The entire process is a series of equilibrium steps.[3][4] To drive the reaction toward the products, a large excess of water is required.[5]
-
Causality: The key liability of this method is that the acidic medium required to activate the ester can also protonate the oxygens of the spiroketal, initiating a cascade that leads to its cleavage and regeneration of the parent ketone. This lack of selectivity makes it a high-risk approach for this specific substrate.
Caption: Acid-catalyzed hydrolysis mechanism.
Base-Catalyzed Hydrolysis (Saponification): An Irreversible and Selective Method
Base-catalyzed hydrolysis, or saponification, employs a strong nucleophile, the hydroxide ion (OH⁻), which directly attacks the electrophilic carbonyl carbon of the ester.[6] This forms a tetrahedral intermediate that subsequently collapses, expelling an alkoxide (EtO⁻) as the leaving group. The final, crucial step is a rapid and irreversible acid-base reaction between the newly formed carboxylic acid (pKa ~4-5) and the strongly basic alkoxide (pKa of EtOH ~16).[6] This deprotonation forms a resonance-stabilized carboxylate salt, which drives the reaction to completion.[5][6]
-
Trustworthiness: This pathway is inherently trustworthy for the target substrate. The basic conditions are orthogonal to the stability of the spiroketal, ensuring that only the ester is hydrolyzed. The irreversibility of the reaction guarantees high conversion without the need for a large excess of reagents or removal of products.[5][6]
Caption: Base-catalyzed hydrolysis (saponification) mechanism.
Experimental Protocols & Data
Based on the mechanistic analysis, saponification is the superior method. A detailed protocol is provided below, alongside a theoretical protocol for acid-catalyzed hydrolysis for comparative purposes.
Protocol 1: Base-Catalyzed Hydrolysis (Saponification) - Recommended
This protocol is adapted from a reliable procedure for the hydrolysis of a structurally similar spiroketal diester, demonstrating its applicability and robustness.[7]
Step-by-Step Methodology:
-
Dissolution: In a round-bottomed flask, dissolve this compound (1.0 eq) in a solvent mixture of Tetrahydrofuran (THF) and Methanol (MeOH) (e.g., 1:1 ratio, ~4.5 mL per gram of ester).
-
Base Addition: To the stirring solution, add an aqueous solution of Lithium Hydroxide (LiOH) (e.g., 2 M, ~2.5 eq). Other bases like NaOH or KOH can also be used.[6][8]
-
Reaction: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Initial Workup: Once the reaction is complete, wash the mixture with diethyl ether (3 x volume of THF/MeOH) to remove any non-polar impurities. Discard the organic layer.
-
Acidification: Cool the remaining aqueous layer in an ice bath (0-5 °C). Slowly add a 2 M solution of Hydrochloric Acid (HCl) with vigorous stirring until the pH of the solution is ~1. A white precipitate of the carboxylic acid product may form.[7]
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x volume of aqueous layer). The carboxylic acid product will move into the organic phase.
-
Drying and Isolation: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude 1,4-dioxaspiro[4.4]nonane-6-carboxylic acid.
-
Purification (if necessary): The product can be further purified by recrystallization (e.g., from an ethyl acetate/hexane mixture) or column chromatography.[7]
| Parameter | Condition | Rationale & Reference |
| Base | LiOH, NaOH, or KOH | Strong nucleophiles effective for saponification. LiOH is commonly used in fine chemical synthesis.[6][7][8] |
| Solvent | THF / Methanol / Water | A monophasic solvent system that effectively dissolves both the organic ester and the inorganic base.[7][8] |
| Stoichiometry | 2-3 equivalents of base | An excess of base ensures the reaction goes to completion.[9] |
| Temperature | Room Temperature | Sufficient for hydrolysis without requiring heat, which preserves sensitive functionalities.[9] |
| Workup | Acidification to pH ~1 | Protonates the carboxylate salt to yield the neutral carboxylic acid, rendering it extractable into an organic solvent.[6][7] |
Protocol 2: Acid-Catalyzed Hydrolysis - A Cautious Alternative
This method is not recommended for the target substrate due to the risk of spiroketal cleavage but is included for completeness.
Step-by-Step Methodology:
-
Setup: Dissolve the ester (1.0 eq) in a suitable co-solvent like dioxane or acetone. Add a large excess of water containing a catalytic amount of a strong acid (e.g., dilute H₂SO₄ or HCl).[3][5]
-
Reaction: Heat the mixture to reflux for several hours.[2][5]
-
Monitoring: Monitor the reaction by TLC/LC-MS, paying close attention to the appearance of a byproduct corresponding to the deprotected ketone.
-
Workup: Cool the reaction, neutralize the acid catalyst with a mild base (e.g., NaHCO₃ solution), and extract the product with an organic solvent.
-
Isolation: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
| Parameter | Condition | Rationale & Reference |
| Catalyst | Dilute H₂SO₄ or HCl | Provides the H₃O⁺ catalyst required for the reaction.[3] |
| Solvent | Water with a co-solvent | A large excess of water is required to push the equilibrium towards the products.[5] |
| Temperature | Reflux | Increased temperature is needed to accelerate the slow, reversible reaction.[2][5] |
| Key Limitation | Risk of Ketal Cleavage | The acidic conditions are not compatible with the 1,3-dioxolane protecting group.[1] |
Experimental Workflow and Decision Logic
The following diagram outlines the logical workflow for selecting the appropriate hydrolysis protocol and executing the synthesis.
Caption: Decision workflow for hydrolysis protocol selection.
Conclusion and Authoritative Recommendation
For the hydrolysis of this compound, base-catalyzed hydrolysis (saponification) is the unequivocally superior and recommended method. Its operational simplicity, irreversible nature, and, most critically, its compatibility with the acid-sensitive spiroketal protecting group ensure a high-yielding and clean conversion to the desired carboxylic acid. Acid-catalyzed methods should be avoided to prevent undesired deprotection and the formation of complex product mixtures. Adherence to the detailed saponification protocol will provide a reliable and reproducible route to this valuable synthetic intermediate.
References
-
Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link]
-
Scribd. (n.d.). Acid Catalysed Hydrolysis of Ester Procedure-1. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Acid Catalyzed Hydrolysis of Esters. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing Esters. Chemguide. Retrieved from [Link]
-
Clark, J. (n.d.). Mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]
-
The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. Retrieved from [Link]
-
Ashenhurst, J. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Master Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2010, January 31). Experiment No. 8. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
-
Minyaev, M. E., et al. (2018). (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]
-
OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ester to Acid - Common Conditions [commonorganicchemistry.com]
- 9. Saponification-Typical procedures - operachem [operachem.com]
Functionalization of the ethyl ester group in Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate
Application Note: Strategic Functionalization of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate
Executive Summary & Strategic Rationale
This compound represents a critical "masked" intermediate in the synthesis of cyclopentanoid natural products (e.g., prostaglandins, jasmonates) and pharmaceutical carbocycles. Structurally, it consists of a cyclopentane ring fused to a 1,3-dioxolane ring at the C5 spiro center, with an ethyl ester functionality at the C6 position (adjacent to the spiro junction).
The Core Challenge: The strategic value of this molecule lies in the 1,3-dioxolane ketal , which serves as a robust protecting group for the underlying ketone. The objective of this guide is to provide protocols for functionalizing the ester group (reduction, hydrolysis, nucleophilic addition) while maintaining the integrity of the acid-sensitive ketal.
Key Chemical Constraints:
-
Acid Sensitivity: The spiro-ketal moiety is labile to aqueous acid (pH < 4). Workup procedures must utilize buffered conditions.
-
Steric Congestion: The ester at C6 is sterically crowded by the adjacent spiro-ring oxygen atoms. Reagents must be chosen for nucleophilic efficiency.
-
Base Stability: The scaffold is highly stable to basic, nucleophilic, and reducing conditions, allowing for aggressive ester transformations.
Functionalization Pathways (Logic Map)
The following diagram illustrates the divergent synthesis pathways covered in this guide. Each pathway transforms the ester into a distinct functional handle without deprotecting the ketone.
Figure 1: Divergent functionalization strategy for the spiro-ketal ester scaffold.
Detailed Experimental Protocols
Protocol A: Reductive Expansion to Primary Alcohol
Objective: Convert the ester to a hydroxymethyl group (–CH₂OH) using Lithium Aluminum Hydride (LiAlH₄). Mechanism: Hydride transfer to the carbonyl carbon followed by elimination of ethoxide. The ketal remains inert to the aluminate species.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
LiAlH₄ (1.5 equiv, 2.4 M in THF)
-
Solvent: Anhydrous THF (Tetrahydrofuran)[1]
-
Quench: Glauber’s Salt (Na₂SO₄·10H₂O) or Fieser Method
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and N₂ inlet. Charge with anhydrous THF (0.2 M concentration relative to substrate).
-
Activation: Cool the THF to 0°C. Carefully add LiAlH₄ (1.5 equiv). Note: Use a syringe for solution-phase LiAlH₄ or add pellets slowly.
-
Addition: Dissolve the starting ester in a minimal amount of THF. Add this solution dropwise to the LiAlH₄ suspension at 0°C over 15 minutes.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). If TLC indicates incomplete conversion after 1 hour, heat to mild reflux (60°C) for 2 hours.
-
Critical Workup (The "Dry" Quench):
-
Why: Standard acidic quenches (HCl) will hydrolyze the ketal.
-
Action: Cool to 0°C. Add solid Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) portion-wise until hydrogen evolution ceases. This releases water slowly in a neutral environment.
-
Stir for 30 minutes until a white granular precipitate forms.
-
-
Isolation: Filter through a pad of Celite. Wash the cake with THF. Concentrate the filtrate in vacuo to yield the crude alcohol.
Validation Criteria:
-
IR: Disappearance of Ester C=O (~1735 cm⁻¹); Appearance of broad O-H (~3400 cm⁻¹).
-
¹H NMR: Appearance of –CH₂OH doublet or singlet around 3.5–3.8 ppm.
Protocol B: Controlled Saponification (Carboxylic Acid)
Objective: Hydrolyze the ethyl ester to the free carboxylic acid without disturbing the ketal. Constraint: The workup pH is critical. The ketal is stable at pH > 4.
Reagents:
-
Substrate (1.0 equiv)
-
Lithium Hydroxide Monohydrate (LiOH·H₂O, 3.0 equiv)
-
Solvent: THF:MeOH:H₂O (3:1:1 ratio)
-
Buffer: 1M Citric Acid or NaH₂PO₄
Step-by-Step Methodology:
-
Dissolution: Dissolve the ester in the THF/MeOH mixture.
-
Base Addition: Add a solution of LiOH in water. The mixture typically becomes homogenous or slightly cloudy.
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (the acid will stay at the baseline in standard EtOAc/Hexane systems).
-
Workup (The "pH Trap"):
-
Concentrate the reaction mixture to remove THF/MeOH (rotary evaporator).
-
Dilute the aqueous residue with Et₂O and extract (discard organic layer to remove unreacted ester).
-
Acidification: Cool the aqueous layer to 0°C. Carefully add 1M Citric Acid dropwise while monitoring pH with a meter. Stop at pH 4.5–5.0.
-
Warning: Do not use concentrated HCl or drop to pH 1, as this will deprotect the ketone [1].
-
-
Extraction: Extract the acidified aqueous layer with EtOAc (3x).[2] Dry combined organics over Na₂SO₄ and concentrate.
Protocol C: Grignard Addition (Tertiary Alcohol)
Objective: Introduce two alkyl groups to the ester carbon. Insight: The 1,3-dioxolane ring is stable to Grignard reagents, but the proximity of the spiro-oxygen atoms can chelate Magnesium, potentially influencing diastereoselectivity.
Reagents:
-
Substrate (1.0 equiv)
-
Grignard Reagent (R-MgBr, 2.5 equiv)
-
Solvent: Anhydrous Et₂O or THF
Step-by-Step Methodology:
-
Inert Atmosphere: Flame-dry glassware under Argon/Nitrogen.
-
Grignard Prep: Prepare or purchase the Grignard reagent (e.g., MeMgBr or PhMgBr).
-
Addition: Cool the Grignard solution to 0°C. Add the ester (dissolved in solvent) dropwise.
-
Note: The first equivalent forms the ketone intermediate; the second forms the alcohol. Excess (2.5 equiv) ensures completion [2].
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Pour the mixture into a saturated NH₄Cl solution (mildly acidic, pH ~5-6).
-
Avoid: Direct addition of H₂SO₄.
-
-
Purification: Flash column chromatography is usually required to separate the tertiary alcohol from non-polar byproducts formed by Grignard coupling.
Quantitative Data Summary
| Transformation | Reagent System | Typical Yield | Critical Parameter | Ketal Stability Risk |
| Reduction | LiAlH₄ / THF | 85–95% | Anhydrous conditions | Low (if neutral quench used) |
| Hydrolysis | LiOH / THF:H₂O | 90–98% | Workup pH (keep >4.0) | High (if acidified < pH 3) |
| Grignard | RMgBr / Et₂O | 70–85% | 2.5 equiv reagent | Low |
| Aminolysis | R-NH₂ / TBD | 60–80% | Temperature control | Low |
Troubleshooting & Self-Validation
-
Issue: Loss of the dioxolane ring (appearance of C=O ketone signal in IR/NMR).
-
Root Cause: Workup was too acidic.
-
Solution: Switch from HCl/H₂SO₄ quench to Saturated NH₄Cl or Citric Acid. Ensure the aqueous phase pH never drops below 4.5.
-
-
Issue: Incomplete Grignard addition (Isolation of ketone).
-
Root Cause: Enolization of the intermediate ketone or insufficient reagent.
-
Solution: Increase Grignard equivalents to 3.0. Add CeCl₃ (Cerium chloride) to suppress enolization (Luche-type conditions).
-
References
-
NIH/PubChem. (2025). Synthesis and crystallization of (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylic acid. National Library of Medicine. [Link]
-
Master Organic Chemistry. (2015). Reaction of Grignard Reagents With Esters. [Link]
-
Organic Syntheses. (1979). Preparation of Cyclopentane-1,2-Dione and Ketal Derivatives. Org. Synth. Coll. Vol. 6. [Link]
-
Chemguide. (2020). Hydrolysis of Esters: Acid and Base Catalysis. [Link]
Sources
Troubleshooting & Optimization
Optimizing flash chromatography for Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate separation
Technical Support Center: Flash Chromatography Optimization Subject: Separation of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate Ticket ID: #FC-SPIRO-001
Welcome to the Purification Support Center
User Profile: Senior Chemist / Process Development Scientist Molecule Profile: this compound Chemical Class: Spiro-ketal ester (Acid-sensitive, Weak Chromophore)
This guide addresses the specific challenges of purifying spiro-ketals. Unlike robust aromatic compounds, this molecule presents a "Silent Failure" risk: it degrades on acidic stationary phases and is invisible to standard UV detection (254 nm).
Part 1: The Stability Protocol (Critical)
Q: My compound degrades during purification. I see the starting material (ketone) appearing in the fractions. Why?
A: You are experiencing silica-induced hydrolysis .
Standard flash grade silica (
The Fix: Column Neutralization You must convert the "Acidic Silica" into "Buffered Silica" before loading your sample.
Protocol: The 1% TEA Flush
-
Mobile Phase Preparation: Add 1% (v/v) Triethylamine (TEA) to your non-polar solvent (Hexanes/Heptane) and your polar solvent (Ethyl Acetate).
-
Note: TEA must be in both solvents to maintain constant pH during the gradient.
-
-
Column Pre-treatment: Flush the packed column with 3–4 Column Volumes (CV) of the 1% TEA/Hexane mixture.
-
Verification: Check the effluent pH with wet pH paper. It should be basic (pH ~8–9).
-
Run: Perform the separation using the TEA-doped solvents.
Comparison of Stationary Phases:
| Phase Type | Suitability | Notes |
| Standard Silica | 🔴 High Risk | Causes deprotection/hydrolysis. |
| Neutralized Silica | 🟢 Recommended | Standard silica + 1% TEA. Cost-effective and stable. |
| Alumina (Neutral/Basic) | 🟡 Alternative | Good stability, but lower resolution and different selectivity ( |
| Amine-Functionalized Silica | 🟢 Excellent | Pre-bonded amine ( |
Part 2: Detection Strategies (The "Invisible Peak" Issue)
Q: I injected 500 mg, but the chromatogram at 254 nm is flat. Where is my compound?
A: Your molecule lacks a conjugated
Troubleshooting Logic Flow:
Figure 1: Decision matrix for detecting non-chromophoric spiro-ketals.
Recommended Detection Methods:
-
ELSD (Evaporative Light Scattering Detector):
-
Low-Wavelength UV (210 nm) – Use with Caution:
-
Restriction: Ethyl Acetate absorbs strongly below 256 nm (UV Cutoff). You cannot use EtOAc at 210 nm; you will see a massive rising baseline that masks the peak.
-
Alternative Solvent: Use Methyl tert-butyl ether (MTBE) or Diethyl Ether mixed with Hexanes. These have lower UV cutoffs, allowing detection of the ester carbonyl at 210–215 nm.
-
-
Chemical Staining (Fraction Confirmation):
-
Since you cannot rely on UV, collect all fractions and spot them on TLC.
-
Stain: Anisaldehyde-Sulfuric Acid .
-
Result: The ketal functionality usually turns a distinct blue/purple or red upon heating.
-
Recipe: 135 mL Ethanol + 5 mL Acetic Acid + 3.7 mL p-Anisaldehyde + 5 mL Conc. Sulfuric Acid.
-
Part 3: Separation & Loading Protocol
Q: How do I separate the product from the starting material?
A: The ketal protection changes the 3D shape and polarity of the molecule.
-
Starting Material (Ketone): More polar, H-bond acceptor.
-
Product (Spiro-Ketal): Less polar, bulky.
Method Parameters:
| Parameter | Recommendation |
| Column | Spherical Silica, 20–40 µm (High Surface Area). |
| Solvent System | Hexanes : MTBE (preferred for UV) or Hexanes : EtOAc (if using ELSD). |
| Gradient Profile | 0% to 30% B over 10 CV. The product typically elutes early (10-15% B). |
| Loading Style | Solid Load (Dry Load) on Celite 545 or Neutralized Silica. |
Why Solid Load? Liquid loading with strong solvents (like DCM) often causes "band broadening" for early-eluting compounds. Dissolve your crude oil in a minimum amount of DCM, mix with Celite (1:2 ratio), and rotovap to a free-flowing powder. Load this powder into a pre-column cartridge.
Part 4: Workflow Visualization
The following diagram outlines the optimized purification lifecycle for acid-sensitive ketals.
Figure 2: Optimized workflow preventing acid-catalyzed hydrolysis.
References
-
Teledyne ISCO. (2012). Purification of Acid Sensitive Compounds. Application Note AN83. Link
-
Biotage. (2018). Strategies for Flash Chromatography of Compounds with Weak UV Absorption. The Flash Blog. Link
-
Still, W. C., Kahn, M., & Mitra, A. (1978).[5] Rapid chromatographic techniques for preparative separations with moderate resolution.[5] The Journal of Organic Chemistry, 43(14), 2923–2925.[5] Link
-
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: Silanol Suppression. Technical Guide. Link
-
Organic Syntheses. (1998). Preparation of Ketal-Protected Beta-Keto Esters. Coll. Vol. 9, p. 432. Link
Sources
Technical Support Center: Troubleshooting Low Purity in Commercial Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate
Welcome to the technical support guide for Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate. This resource is designed for researchers, chemists, and drug development professionals encountering purity challenges with this versatile spiroketal ester. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemistry to empower your experimental success. This guide is structured in a responsive question-and-answer format to directly address the issues you may be facing at the bench.
Frequently Asked Questions & Troubleshooting
Category 1: Identification of Common Impurities
Question 1: I'm seeing unexpected peaks in my ¹H NMR spectrum. What are the most likely impurities from the synthesis of this compound?
Answer: The most probable impurities in commercial batches of this compound stem directly from its synthesis, which is typically an acid-catalyzed ketalization of Ethyl 2-oxocyclopentanecarboxylate with ethylene glycol.
The primary culprits to look for are:
-
Unreacted Starting Materials:
-
Ethyl 2-oxocyclopentanecarboxylate (EOC): The starting keto-ester is often a major contaminant if the reaction has not gone to completion.[1][2]
-
Ethylene Glycol: Due to its high boiling point and use in excess, residual ethylene glycol is very common. An NMR spectrum of a related spiroketal explicitly shows ethylene glycol as a typical impurity.[3]
-
-
Residual Catalyst:
-
Acid Catalysts: Traces of acids like p-toluenesulfonic acid (p-TSA) or sulfuric acid, used to promote the ketalization, may remain.[4] While often not visible in ¹H NMR at trace levels, they can degrade the product over time.
-
-
Solvent Residues:
-
Toluene or Benzene: These are frequently used in the synthesis with a Dean-Stark apparatus to remove water.[4] Their aromatic signals are distinctive in the ¹H NMR spectrum.
-
Work-up Solvents: Diethyl ether, ethyl acetate, or dichloromethane used during extraction can also be present.
-
Below is a logical workflow for diagnosing these common synthesis-related impurities.
Caption: Troubleshooting workflow for low purity issues.
Question 2: My sample purity seems to decrease over time, and I notice a faint acidic smell. What could be happening?
Answer: This strongly suggests product degradation via hydrolysis. The spiroketal functional group is susceptible to acid-catalyzed hydrolysis, which is a reversible reaction.[5] If trace amounts of the acid catalyst were left in the product, they will continue to catalyze the breakdown of your spiroketal back into Ethyl 2-oxocyclopentanecarboxylate and ethylene glycol.
Degradation Pathway: this compound + H₂O --(H⁺ catalyst)--> Ethyl 2-oxocyclopentanecarboxylate + Ethylene Glycol
This process is exacerbated by the presence of water. The faint acidic odor could be from volatile acidic byproducts or the acid catalyst itself. The stability of 1,4-dioxane structures, a related class of compounds, is known to be compromised under acidic conditions.[6]
To prevent this, it is crucial to thoroughly neutralize and remove all acidic residues during the initial product purification. A wash with a mild base like saturated sodium bicarbonate solution is highly recommended.[7][8]
Category 2: Analytical Protocols & Data Interpretation
Question 3: How can I set up a Gas Chromatography-Mass Spectrometry (GC-MS) method to check the purity of my sample?
Answer: GC-MS is an excellent technique for assessing the purity of this relatively volatile ester and identifying low-molecular-weight impurities.[9] Here is a robust starting protocol that can be optimized for your specific instrument.
Experimental Protocol: GC-MS Purity Analysis
-
Sample Preparation:
-
Prepare a stock solution of your compound at approximately 1 mg/mL in a high-purity volatile solvent like dichloromethane or ethyl acetate.
-
-
GC-MS Instrument Parameters:
-
GC Column: A standard 30 m x 0.25 mm ID, 0.25 µm film thickness column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is a good starting point.
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split injection (e.g., 50:1 ratio) to avoid overloading the column.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: Hold at 280°C for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 35-450.
-
-
Data Interpretation:
-
The main peak will be your product.
-
Search the NIST library for matches to any impurity peaks.[10]
-
Expected Impurity Elution Order: Volatile solvents (diethyl ether, dichloromethane) will elute first, followed by cyclopentanone (from hydrolysis), ethylene glycol, your product, and finally the starting keto-ester (EOC).
-
| Compound | Likely Retention Time | Key Mass Fragments (m/z) |
| Ethylene Glycol | Early | 62, 31 |
| Ethyl 2-oxocyclopentanecarboxylate | Later than product | 156, 128, 111, 83, 55 |
| Product | Main Peak | 198, 155, 127, 99 |
| Toluene | Early | 92, 91 |
Note: Retention times are relative and depend heavily on the specific system. Key mass fragments for EOC are based on the NIST database.[1]
Question 4: What key signals should I look for in ¹H and ¹³C NMR to identify common impurities alongside my product?
Answer: NMR spectroscopy is invaluable for structural confirmation and impurity identification.[11] By comparing your spectrum to known chemical shifts, you can quickly identify contaminants.
Expected ¹H NMR Signals for this compound (in CDCl₃):
-
Ethyl Ester (CH₂): ~4.1-4.2 ppm (quartet)
-
Dioxolane Ring (OCH₂CH₂O): ~3.9-4.0 ppm (multiplet)
-
Cyclopentane Ring Protons: ~1.6-2.8 ppm (complex multiplets)
-
Ethyl Ester (CH₃): ~1.2-1.3 ppm (triplet)
Table of Common Impurity NMR Signals (in CDCl₃):
| Impurity | ¹H Chemical Shift (ppm) | Multiplicity | Key ¹³C Signals (ppm) |
| Ethylene Glycol | ~3.73 | singlet | ~63.8 |
| Ethyl 2-oxocyclopentanecarboxylate | ~1.29 (t), ~3.4 (m), ~4.2 (q) | triplet, multiplet, quartet | ~14.1, ~61.5, ~20-50, ~172, ~215 |
| Toluene | ~2.35 (s), ~7.2 (m) | singlet, multiplet | ~21.4, ~125-138 |
| Water | ~1.56 | singlet | N/A |
Note: Chemical shifts can vary based on concentration and solvent. Data for impurities is referenced from established literature and databases.[3][12]
Caption: Decision tree for ¹H NMR spectral analysis.
Category 3: Purification Protocols
Question 5: What is a reliable method to purify my material and remove both starting materials and acidic residues?
Answer: A standard liquid-liquid extraction followed by flash column chromatography is a highly effective method for purifying esters of this type.[7][13]
Experimental Protocol: Product Purification
-
Aqueous Work-up (to remove acid and water-soluble impurities):
-
Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate (EtOAc) or diethyl ether (Et₂O) (approx. 10 volumes).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (2 x 5 volumes). Caution: Vent the funnel frequently as CO₂ gas may evolve. This step neutralizes and removes the acid catalyst.[8]
-
Water (1 x 5 volumes).
-
Saturated aqueous sodium chloride (brine) (1 x 5 volumes). This helps to break up emulsions and remove bulk water from the organic layer.
-
-
Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
-
Flash Column Chromatography (to remove non-volatile impurities):
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A non-polar/polar solvent system is required. Start with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc in hexanes and gradually increasing to 20-30%). The exact ratio should be determined by thin-layer chromatography (TLC) first to achieve good separation between your product and impurities.
-
Procedure:
-
Dry-load the concentrated crude product onto a small amount of silica gel.
-
Load it onto the column.
-
Elute with the chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
-
-
This two-stage process ensures the removal of a wide range of potential impurities, leading to a final product of high purity.
References
-
Butova, E. D., et al. (2018). 1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 8), 1058–1061. [Link]
-
Chaloin, O., et al. (2008). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses, 85, 147. [Link]
-
Chempedia. (n.d.). General procedures for the purification of Esters. LookChem. Retrieved February 15, 2026, from [Link]
-
Ace Chemistry. (2014, February 16). Esters 4. Organic Preparation & Purification of an Ester. YouTube. [Link]
-
Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. ResearchGate. [Link]
-
PubChem. (n.d.). 1,4-Dioxaspiro(4.4)nonane. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]
-
Jerković, I., et al. (2018). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Arhiv za higijenu rada i toksikologiju, 69(4), 326-333. [Link]
- Henkel AG & Co. KGaA. (1985). Process for the purification of esters.
-
ITRC. (2021). Environmental Fate, Transport, and Investigation Strategies for 1,4-Dioxane. Interstate Technology and Regulatory Council. [Link]
-
Joseph, B., & Raj, S. J. (2012). Gas chromatography and mass spectroscopic determination of phytocompounds. Scholars Research Library. [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]
-
PrepChem. (n.d.). Synthesis of Ethyl 8-amino-1,4-dioxaspiro[4.5]decane-7-carboxylate. Retrieved February 15, 2026, from [Link]
-
Schöllkopf, U., & Schröder, R. (1988). 4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses, Coll. Vol. 6, p.995. [Link]
-
ChemSynthesis. (n.d.). ethyl 1,4-dioxa-7,9-dithiaspiro[4.5]decane-6-carboxylate. Retrieved February 15, 2026, from [Link]
-
Tawfik, A. (2020). Degradation pathways of 1,4-dioxane in biological and advanced oxidation processes. Desalination and Water Treatment, 178, 360–386. [Link]
-
Al-Shamsi, M. A., & Al-Kindi, A. (2013). 1,4-Dioxane Degradation Using Persulfate Ion and Ag(I) Ion. Journal of the Mexican Chemical Society, 57(2), 110-114. [Link]
-
GERSTEL. (n.d.). Analysis of 1,4-Dioxane in Consumer Products using Static Headspace and Gas Chromatography with a Triple Quadrupole Mass Spectrometer. GERSTEL AppNote Nr. 226. [Link]
-
Saghir, M., & Murphy, R. C. (1995). Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography. Journal of Lipid Research, 36(5), 1147–1151. [Link]
-
Zhang, Y., et al. (2022). Effective Degradation of 1,4-Dioxane by UV-Activated Persulfate: Mechanisms, Parameters and Environmental Impacts. MDPI. [Link]
-
Collin, D. E., et al. (2018). Benzophenone as a Cheap and Effective Photosensitizer for the Photocatalytic Synthesis of Dimethyl Cubane-1,4-dicarboxylate. The Royal Society of Chemistry. [Link]
-
NIST. (n.d.). Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester. NIST WebBook. Retrieved February 15, 2026, from [Link]
-
Various Authors. (2016). How to purify esterification product? ResearchGate. [Link]
-
Shimadzu Corporation. (n.d.). Analysis of Aroma Compounds in Cheese. Application Data Sheet No. 69. [Link]
-
Jiang, Y., et al. (2014). Degradation of 1,4-dioxane in Water With Heat- And Fe(2+)-activated Persulfate Oxidation. PubMed. [Link]
-
Lee, S., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. Semantic Scholar. [Link]
-
Alarafi, N., et al. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. AlQalam Journal of Medical and Applied Sciences, 8(2), 1064-1071. [Link]
-
Zhang, Z., et al. (2017). Highly Efficient Acetalization and Ketalization Catalyzed by Cobaloxime under Solvent-Free Condition. MDPI. [Link]
-
Wilson, S. R., & Georgiadis, G. M. (1990). 1,4-Dithiaspiro[4.11]hexadecane. Organic Syntheses, Coll. Vol. 7, p.194. [Link]
Sources
- 1. Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester [webbook.nist.gov]
- 2. View of Synthesis of Cyclopentanone and Cyclohexanone Derivatives [journal.utripoli.edu.ly]
- 3. rsc.org [rsc.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 14d-1.itrcweb.org [14d-1.itrcweb.org]
- 6. deswater.com [deswater.com]
- 7. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 12. (2R,3R)-1,4-Dioxaspiro[4.4]nonane-2,3-dicarboxylic and (2R,3R)-1,4-dioxaspiro[4.5]decane-2,3-dicarboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Temperature optimization for the transesterification of spiro compounds
Technical Support Center: Spiro Cycle Transesterification
Welcome to the Advanced Synthesis Support Module. You are likely here because your reaction has stalled. Transesterification of spiro compounds presents a unique "chemical paradox": the steric bulk of the spiro-center (often neopentyl-like) demands high thermal energy to overcome the activation barrier, yet the ring strain or functional group sensitivity often prohibits aggressive heating.
This guide provides a root-cause analysis and optimized protocols to navigate this thermodynamic vs. kinetic conflict.
Part 1: The Diagnostic Framework (Read First)
Before adjusting your hotplate, you must diagnose the limiting factor. Use this logic flow to select your protocol.
Visualizing the Decision Matrix
Figure 1: Temperature and Catalyst Selection Logic for Spiro-Scaffolds.
Caption: Decision tree balancing steric hindrance (activation energy) against thermal stability constraints.
Part 2: Optimized Protocols
Protocol A: High-Temperature Azeotropic Shift ("The Sledgehammer")
Target: Thermally stable spiro-cores with high steric hindrance (e.g., spiro[3.3]heptane esters). The Challenge: The reaction is equilibrium-limited and kinetically slow due to bulk. The Fix: Use a super-Lewis acid catalyst and drive equilibrium via azeotropic distillation.
-
Catalyst: Otera’s Catalyst (1,3-disubstituted tetraalkyldistannoxane).[1] It creates a "template" that brings the alcohol and ester together, bypassing steric repulsion [1].
-
Temperature: 110°C – 140°C.[1]
-
Solvent: Toluene or Xylene (forms azeotrope with methanol/ethanol).[1]
Step-by-Step:
-
Charge: Dissolve Spiro-Ester (1.0 equiv) and Target Alcohol (5.0 equiv) in Toluene (0.5 M).
-
Catalyst: Add Otera’s Catalyst (1–5 mol%). Note: Standard Ti(OiPr)4 often fails here due to moisture sensitivity and aggregation.
-
Setup: Equip with a Dean-Stark trap or a Soxhlet extractor containing 4Å Molecular Sieves (to trap the leaving alcohol, e.g., MeOH).
-
Reflux: Heat to vigorous reflux (110°C).
-
Monitoring: Check HPLC every 2 hours. If stalled at 50%, add fresh molecular sieves to the trap, not more catalyst.
Protocol B: Low-Temperature Enzymatic Resolution ("The Scalpel")
Target: Thermally sensitive spiro-compounds or when chiral resolution is needed.[1] The Challenge: High temps cause ring-opening or racemization.[1] The Fix: Biocatalysis using Candida antarctica Lipase B (CAL-B/Novozym 435).[1]
-
Catalyst: Immobilized CAL-B (>10,000 PLU/g).[1]
-
Temperature: 45°C – 60°C (Strict limit: >60°C denatures the enzyme [2]).[1]
-
Solvent: MTBE or DIPE (low polarity preserves enzyme activity).[1]
Step-by-Step:
-
Charge: Dissolve Spiro-Ester in MTBE.
-
Additives: Add Target Alcohol (excess) and 4Å Molecular Sieves (powdered) directly to the flask. Crucial: Enzymes work in equilibrium; removing the byproduct (MeOH) inside the flask is vital.
-
Incubation: Shake/orbitally stir at 50°C. Do not use magnetic stir bars (they grind and destroy the immobilized enzyme beads).[1]
-
Workup: Filter off the enzyme (can be recycled 5–10 times).[1]
Part 3: Troubleshooting & FAQs
Category 1: Reaction Kinetics (Speed)
Q: My reaction is stuck at 60% conversion despite refluxing in Toluene. Should I increase the temperature?
-
Diagnosis: You have likely hit the Thermodynamic Equilibrium , not a kinetic barrier.[1] Increasing temp won't help if the leaving alcohol (e.g., Methanol) is still in the pot.
-
Solution: Do not increase temp. Instead, apply vacuum-assisted transesterification (if the target alcohol is high-boiling) or improve your molecular sieve load in the Dean-Stark trap to remove the byproduct.
Q: I am using a bulky alcohol (t-Butanol) and the reaction is dead. Why?
-
Scientific Insight: Transesterification with tertiary alcohols on a spiro center is a "double-steric" nightmare.[1] The activation energy is too high for standard thermal conditions.[1]
-
Fix: Switch to Yamaguchi Esterification conditions (hydrolyze the ester to acid first, then couple) rather than direct transesterification. It is an extra step but faster in total time.[1]
Category 2: Thermal Stability
Q: My spiro-ring opened/decomposed at 120°C. How do I lower the temp but keep the rate?
-
Diagnosis: Thermal degradation of strained rings (e.g., spiro-epoxides or lactones).[1]
-
Solution: Switch to Zn-Cluster catalysis (Zn4(OAc)6) . These clusters operate well at 80°C and are neutral, preventing acid/base-catalyzed ring opening [3].[1]
Q: Can I use microwave heating?
-
Answer: Yes, but with caution.
-
Protocol: Set a "Power Max" (not just Temp Max) to prevent hot-spots. Use 80°C for 10 mins. Microwaves are excellent for overcoming the steric barrier of the spiro-center via dipolar polarization, often achieving in 10 mins what takes 12 hours of reflux.
Part 4: Data Summary & Reference Values
Table 1: Solvent & Temperature Optimization Matrix
| Solvent | Boiling Point | Azeotrope with MeOH? | Application Case |
| Dichloromethane | 40°C | Yes (37°C) | Protocol B: Enzyme/Low-Temp.[1] Good for very fragile rings.[1] |
| THF | 66°C | Yes (60°C) | General: Moderate solubility.[1] Good for Zn-catalysis.[1] |
| Toluene | 110°C | Yes (63°C) | Protocol A: Standard for hindering esters.[1] Excellent azeotrope. |
| o-Xylene | 144°C | Yes | Extreme: Only for highly stable, sterically "dead" spiro centers.[1] |
Part 5: Workflow Visualization
Setup Logic: Azeotropic Removal
Figure 2: Physical setup logic for driving equilibrium in hindered systems.
Caption: Continuous removal of the volatile alcohol byproduct is required to shift equilibrium (Le Chatelier's Principle).
References
-
Otera, J. (1993).[1] Transesterification. Chemical Reviews, 93(4), 1449–1470.
-
Adlercreutz, P. (2013).[1] Immobilisation and application of lipases in organic media.[1][2] Chemical Society Reviews, 42(15), 6406-6436.
-
Ohshima, T., et al. (2003).[1] Zinc Cluster-Catalyzed Transesterification of Sterically Hindered Esters. Journal of the American Chemical Society, 125(48).
-
Spiess, A., et al. (2008).[1] Temperature stability of spiro-compounds in biocatalysis. Journal of Biotechnology, 136, S29. 3
Sources
Technical Support Center: Recrystallization of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate Derivatives
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the recrystallization of solid Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate derivatives. The following troubleshooting FAQs address common issues, explaining the underlying principles and offering practical, field-tested solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
My compound "oils out" instead of crystallizing. What's happening and how can I fix it?
Answer:
"Oiling out" occurs when the solid melts and forms a liquid phase in the recrystallization solvent before it has a chance to crystallize. This typically happens when the boiling point of the solvent is higher than the melting point of your compound.[1] The resulting oil is often an impure liquid that is difficult to crystallize.
Troubleshooting Steps:
-
Lower the Temperature: If possible, try to dissolve your compound at a temperature below its melting point. This may require using a larger volume of solvent.
-
Change the Solvent: Select a solvent with a lower boiling point.[2] For this compound derivatives, which are relatively nonpolar, consider solvents like hexane, heptane, or a mixed solvent system.
-
Use a Mixed Solvent System: Dissolve your compound in a "good" solvent (one in which it is highly soluble) at a warm temperature. Then, slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes slightly cloudy (the cloud point).[3][4] Gently warm the solution until it becomes clear again, and then allow it to cool slowly. A common pairing for esters is an ethyl acetate/hexane mixture.[5]
-
Promote Slow Cooling: Rapid cooling can favor oiling out.[1] Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.[6]
No crystals are forming, even after the solution has cooled to room temperature. What should I do?
Answer:
The absence of crystal formation usually indicates that the solution is not supersaturated. This can be due to several factors, primarily using too much solvent or the inherent properties of your compound.
Troubleshooting Steps:
-
Reduce Solvent Volume: This is the most common reason for crystallization failure.[1] Gently heat the solution to evaporate some of the solvent. Once the volume is reduced, allow it to cool again. Be careful not to evaporate too much, as this can cause the compound to precipitate out as an amorphous solid rather than crystallizing.
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution.[7] The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]
-
Seeding: If you have a small amount of the pure, solid compound, add a "seed crystal" to the solution.[7][8] This provides a template for further crystal formation.
-
Lower the Temperature: If room temperature cooling is unsuccessful, try placing the flask in an ice bath or even a colder bath like a dry ice/acetone slurry.[3][7]
-
-
Re-evaluate Your Solvent System: It's possible the chosen solvent is too good at dissolving your compound, even at low temperatures. You may need to select a less polar solvent or a different mixed solvent system.
The crystals that formed are very small or look like a powder. How can I get larger, better-quality crystals?
Answer:
The formation of very small crystals or a powder is often a result of rapid crystallization. For optimal purity and ease of handling, larger, well-formed crystals are desirable.
Troubleshooting Steps:
-
Slow Down the Cooling Process: Rapid cooling leads to the formation of many small crystals.[8] To encourage the growth of larger crystals, allow the solution to cool to room temperature as slowly as possible before placing it in a cold bath.[6][9] Insulating the flask can help achieve a slower cooling rate.
-
Use a More Dilute Solution: While you need a saturated solution for crystallization to occur, a solution that is too concentrated can "crash out" as a fine powder. Try redissolving the solid in a slightly larger volume of hot solvent and cooling it slowly.[6]
-
Consider a Different Solvent: The choice of solvent can significantly impact crystal habit.[9] Experiment with different solvents or solvent mixtures to find one that promotes the growth of larger crystals.
My recovered yield is very low. How can I improve it?
Answer:
A low yield can be frustrating, but it's often rectifiable by optimizing your procedure.
Troubleshooting Steps:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve your compound.[10] Any excess solvent will retain some of your product in the mother liquor, reducing your final yield.
-
Ensure Complete Crystallization: After cooling to room temperature, place the flask in an ice bath for at least 15-30 minutes to maximize the amount of product that crystallizes out of the solution.[11]
-
Wash Crystals with Cold Solvent: When washing the collected crystals, use a minimal amount of ice-cold recrystallization solvent.[3] Using warm or room temperature solvent will dissolve some of your product.
-
Collect a Second Crop: The mother liquor (the solution remaining after the first filtration) still contains some of your dissolved product. You can often obtain a "second crop" of crystals by evaporating some of the solvent from the mother liquor and repeating the cooling process.[10] Be aware that this second crop may be less pure than the first.
My purified compound is still colored, but it should be colorless. How can I remove the colored impurities?
Answer:
Colored impurities can often be removed by using activated charcoal (also known as decolorizing carbon).
Procedure:
-
After dissolving your crude product in the hot recrystallization solvent, remove the flask from the heat source and allow it to cool slightly to prevent bumping.
-
Add a small amount of activated charcoal (typically 1-2% of the weight of your crude solid) to the solution.[11]
-
Reheat the solution to boiling for a few minutes while swirling. The colored impurities will adsorb onto the surface of the charcoal.[11]
-
Perform a hot gravity filtration to remove the charcoal.[12] It is crucial to keep the solution hot during this step to prevent your product from crystallizing prematurely in the filter paper.
-
Allow the filtered, colorless solution to cool and crystallize as usual.
Caution: Using too much charcoal can lead to a loss of your desired product as it can also be adsorbed.[6]
Solvent Selection Guide for Recrystallization
Choosing the right solvent is critical for successful recrystallization.[3] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[13] For this compound derivatives, which are esters with a spiroketal structure, a good starting point is to consider solvents of moderate to low polarity.
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Single Solvents | |||
| Ethanol | Polar | 78 | A good general-purpose solvent for moderately polar compounds.[2] |
| Ethyl Acetate | Intermediate | 77 | Often a good choice for esters, following the "like dissolves like" principle.[5] |
| Toluene | Nonpolar | 111 | Can be effective but has a high boiling point, increasing the risk of oiling out.[2] |
| Heptane/Hexane | Nonpolar | 98/69 | Good for nonpolar compounds, but solubility may be low even when hot.[2] |
| Mixed Solvents | |||
| Ethyl Acetate/Hexane | Variable | ~60-77 | A versatile system where polarity can be fine-tuned.[5] |
| Dichloromethane/Heptane | Variable | ~40-98 | The volatility of dichloromethane allows for easy removal and can induce crystallization as it evaporates.[9] |
| Acetone/Water | Variable | ~56-100 | Useful if the compound has some water solubility. |
Experimental Workflow & Troubleshooting Diagram
The following diagram outlines a systematic approach to troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
References
-
Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Available at: [Link]
-
Solvent selection for recrystallization: An undergraduate organic experiment. Available at: [Link]
-
Flow Crystallization | Solubility Control - Vapourtec. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
-
Crystallization. Available at: [Link]
-
-
3.5E: Initiating Crystallization - Chemistry LibreTexts. Available at: [Link]
-
Guide for crystallization. Available at: [Link]
-
Reagents & Solvents: Solvents for Recrystallization - University of Rochester. Available at: [Link]
-
Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Available at: [Link]
-
3.3C: Determining Which Solvent to Use - Chemistry LibreTexts. Available at: [Link]
-
recrystallization, filtration and melting point. Available at: [Link]
-
RECRYSTALLISATION Never heat organic solvents with a Bunsen burner. Use a hot plate or. Available at: [Link]
-
2.1: RECRYSTALLIZATION - Chemistry LibreTexts. Available at: [Link]
-
Recent progress in the isolation, bioactivity, biosynthesis, and total synthesis of natural spiroketals - PubMed. Available at: [Link]
-
Video: Recrystallization - Concept - JoVE. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Available at: [Link]
-
Recrystallization of Active Pharmaceutical Ingredients - SciSpace. Available at: [Link]
-
Enantioselective Preparation of (N,O)-, (N,N)- and (N,S)-Spiroketal Moieties - MDPI. Available at: [Link]
-
Recrystallization of Drugs — Effect on Dissolution Rate - ResearchGate. Available at: [Link]
-
Total synthesis of spiroketal containing natural products: kinetic vs. thermodynamic approaches - Arkivoc. Available at: [Link]
-
3.6F: Troubleshooting - Chemistry LibreTexts. Available at: [Link]
-
Recrystallization. Available at: [Link]
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recrystallization.pdf. Available at: [Link]
-
Experiment 2: Recrystallization. Available at: [Link]
-
Isolation, biological activity and synthesis of benzannulated spiroketal natural products - RSC Publishing. Available at: [Link]
-
Benzannulated Spiroketal Natural Products: Isolation, Biological Activity, Biosynthesis, and Total Synthesis | Request PDF - ResearchGate. Available at: [Link]
-
Chem 267. Recrystallization. Available at: [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC. Available at: [Link]
-
Recrystallization - Chemistry LibreTexts. Available at: [Link]
-
Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - MDPI. Available at: [Link]
-
CAS#:93306-08-2 | ethyl 2-(1,4-dioxaspiro[4.4]nonan-8-yl)acetate | Chemsrc. Available at: [Link]
-
Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate | C11H18O4 | CID 10488810 - PubChem. Available at: [Link]
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Validation & Comparative
Navigating the Labyrinth of Molecular Breakdowns: A Comparative Guide to the Mass Spectrometry Fragmentation of Dioxaspiro Esters
For the modern researcher, scientist, and drug development professional, mass spectrometry (MS) is an indispensable tool for molecular characterization. However, the interpretation of fragmentation patterns, especially for complex heterocyclic systems, can be a significant challenge. This guide provides an in-depth technical comparison of the mass spectral fragmentation of dioxaspiro esters with their acyclic counterparts, offering field-proven insights and experimental data to illuminate the influence of the unique spirocyclic scaffold.
The structural rigidity and three-dimensional architecture of spirocycles have made them increasingly valuable motifs in drug discovery, offering a pathway to novel chemical space and improved pharmacological properties.[1][2] Dioxaspiro esters, in particular, present a unique analytical puzzle. Their fragmentation behavior is a composite of the predictable patterns of the ester group and the more complex cleavages of the dioxaspiro ring system. Understanding this interplay is crucial for accurate structure elucidation and the confident identification of these compounds in complex matrices.
The Dioxaspiro Difference: How the Spirocyclic Moiety Governs Fragmentation
Under electron ionization (EI), the fragmentation of a molecule is initiated by the removal of an electron to form a molecular ion (M+•), which then undergoes a series of unimolecular decompositions. The stability of the resulting fragment ions dictates the observed fragmentation pathways.
For a typical acyclic long-chain ester, fragmentation is dominated by two primary pathways:
-
α-Cleavage: Cleavage of the bond alpha to the carbonyl group, leading to the formation of a resonance-stabilized acylium ion.
-
McLafferty Rearrangement: A characteristic rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, resulting in the elimination of a neutral alkene molecule.[3][4]
The introduction of a dioxaspiro moiety introduces a new set of fragmentation channels that compete with and modify these classic ester fragmentation pathways. The spirocyclic system, particularly the acetal or ketal linkage, is prone to its own characteristic cleavages.
A recent comprehensive review of the electron ionization mass spectrometry of spiro heterocycles highlights that the primary dissociation of carbocyclic spiro compounds typically initiates via bond dissociation at the spiro-atom.[1] For dioxaspiro compounds, this translates to cleavages involving the Cspiro–O and Cspiro–C bonds.[1]
Let's consider a concrete example. A study by Kurniawan et al. (2017) on the synthesis and GC-MS analysis of methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate provides valuable experimental data.[5] The mass spectrum of this compound exhibits a molecular ion peak at m/z = 396. While the spectrum shows a fragment at m/z = 74, indicative of a McLafferty rearrangement typical of methyl esters, it also displays a series of fragments at m/z = 325, 297, and 265, which are not readily explained by simple ester fragmentation alone.[5] These fragments likely arise from cleavages within the dioxaspiro ring system.
The fragmentation of 1,4-dioxaspiro[4.5]decan-2-one, a related structure, is governed by principles similar to the parent spiro heterocycle, leading to a significant [M–C2H2O2]+• ion.[1] This suggests that the dioxaspiro moiety can readily undergo fragmentation, influencing the overall fragmentation pattern.
To illustrate the comparative fragmentation, let's analyze the expected fragmentation of methyl 8-(3-octyl-1,4-dioxaspiro[4.4]nonan-2-yl)octanoate alongside a hypothetical acyclic analogue, methyl 9,10-diethoxyoctadecanoate.
| Fragment Type | Dioxaspiro Ester (Experimental Data) | Hypothetical Acyclic Ester (Predicted) | Interpretation |
| Molecular Ion (M+•) | m/z 396 | m/z 386 | The molecular weight difference reflects the cyclic vs. acyclic nature of the ketal. |
| McLafferty Rearrangement | m/z 74 | m/z 74 | This classic ester fragmentation is observed in both, indicating its independence from the remote dioxaspiro group.[5] |
| α-Cleavage (loss of •OCH3) | Not reported as a major fragment | Likely present | While possible, this fragment may be less significant in the dioxaspiro ester due to competing fragmentation pathways. |
| Dioxaspiro Ring Fragmentation | m/z 325, 297, 265 | N/A | These fragments are unique to the dioxaspiro ester and likely result from sequential losses from the spirocyclic moiety.[5] |
| Loss of the Alkoxy Group | N/A | Likely present (loss of •OCH2CH3) | Cleavage of the ether bonds in the acyclic analogue would lead to characteristic fragments. |
This comparison highlights that while the fundamental ester fragmentation pathways may still occur, the presence of the dioxaspiro ring system introduces a set of dominant and diagnostic fragmentation channels.
Ionization Techniques: A Tale of Two Methods
The choice of ionization technique significantly impacts the observed fragmentation.
Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy to the analyte, leading to extensive fragmentation. This provides detailed structural information but can sometimes result in a weak or absent molecular ion peak, making it difficult to determine the molecular weight. For dioxaspiro esters, EI is invaluable for elucidating the intricate fragmentation of the spirocyclic core.
Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically produces protonated molecules ([M+H]+) or other adducts with minimal fragmentation in the ion source.[6][7][8] To induce fragmentation with ESI, tandem mass spectrometry (MS/MS) is employed, where the precursor ion of interest is isolated and fragmented through collision-induced dissociation (CID). This allows for controlled and targeted fragmentation, which can be particularly useful for confirming the presence of specific functional groups. For dioxaspiro esters, ESI-MS/MS would likely show the neutral loss of the ester group or fragmentation of the protonated dioxolane/dioxane ring. The fragmentation pathways of protonated cyclic oligosaccharides, which share some structural similarities, have been shown to involve glycosidic bond rupture without cleavage of the residues themselves, suggesting that the dioxaspiro ring may also fragment in a defined manner under ESI-MS/MS conditions.[9]
Experimental Protocols
GC-MS Analysis (EI)
This protocol is adapted from standard methods for the analysis of fatty acid methyl esters and similar organic compounds.[10][11]
1. Sample Preparation:
-
Dissolve the dioxaspiro ester in a volatile organic solvent (e.g., hexane, ethyl acetate) to a concentration of approximately 1 mg/mL.
-
If derivatization is required (e.g., for free acids), a common method is methylation using methanolic HCl or BF3/methanol.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph (GC):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 70 °C), hold for 2 minutes, then ramp at 10 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 40-500 (or higher, depending on the expected molecular weight)
-
Source Temperature: 230 °C
-
LC-MS/MS Analysis (ESI)
This protocol is based on general procedures for the ESI-MS/MS analysis of small organic molecules.[12][13]
1. Sample Preparation:
-
Dissolve the dioxaspiro ester in a solvent compatible with reversed-phase liquid chromatography (e.g., methanol, acetonitrile) to a concentration of approximately 10 µg/mL.
-
The sample should be filtered through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph (LC):
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid (for positive ion mode).
-
Flow Rate: 0.2-0.5 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3-4 kV
-
Drying Gas Temperature: 300-350 °C
-
MS1 Scan: Full scan from m/z 100 to a value above the expected molecular weight.
-
MS2 (Tandem MS): Select the [M+H]+ ion as the precursor and apply a range of collision energies to obtain a comprehensive fragmentation pattern.
-
Visualizing the Fragmentation Pathways
To better understand the fragmentation processes, we can represent them using diagrams.
Figure 1: Competing fragmentation pathways of a dioxaspiro ester under Electron Ionization (EI).
Figure 2: General fragmentation scheme for a dioxaspiro ester under ESI-MS/MS.
Conclusion
The mass spectral fragmentation of dioxaspiro esters is a fascinating interplay between the predictable behavior of the ester functional group and the unique, structure-directing influence of the spirocyclic core. While classic ester fragmentations like the McLafferty rearrangement are still observed, the dioxaspiro moiety introduces competing and often dominant fragmentation pathways that are diagnostic for this class of compounds. A thorough understanding of these patterns, coupled with the strategic use of both hard (EI) and soft (ESI) ionization techniques, is paramount for the unambiguous identification and structural elucidation of these important molecules in drug discovery and other scientific endeavors.
References
- Reddy, T. V. K. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III.
- Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). PubMed.
- The Synthesis of 2,5-Dioxaspiro[3.4]octane Building Blocks: Three-Dimensional Spirocyclic Analogs of 1,4-Dioxanes. (n.d.).
- An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucid
- Fatty Acid Methyl Ester analysis by Gas Chrom
- A Comparative Guide to GC-MS and HPLC Methods for Ester Analysis. (n.d.). Benchchem.
- Preparation of Ester Derivatives of Fatty Acids for Chrom
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n
- Electrospray Ionization Efficiency Scale of Organic Compounds. (2010). Analytical Chemistry.
- Bicyclic 1,4-Dioxepanes – Novel Advanced Building Blocks for Drug Discovery. (2025). ChemRxiv.
- High-throughput UPLC-ESI/MSMS method for simultaneous measurement of the urinary metabolites of volatile organic compounds and tobacco alkaloids. (2025). PubMed.
- Fragmentation (mass spectrometry). (n.d.). Wikipedia.
- Structural characterization of wax esters by electron ioniz
- GCMS Section 6.14. (n.d.). Whitman People.
- Mass Spectrometry - Fragmentation P
- Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia. (n.d.). Springer.
- The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol. (n.d.). Beilstein Journals.
- PART 14: ALIPHATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN)
- Fragmentation in mass spectrometry. (2020). YouTube.
- Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry. (n.d.). MDPI.
- Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. (n.d.). PubMed.
- Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). University of Copenhagen.
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- 9. Investigation of fragmentation pathways of norpimarane diterpenoids by mass spectrometry combined with computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
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IR spectroscopy peaks for Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate identification
An In-Depth Technical Guide to the Infrared Spectroscopic Identification of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate
Introduction: The Analytical Challenge
This compound is a molecule of interest in synthetic organic chemistry, often serving as a versatile intermediate. Its structure features a spiroketal, a five-membered carbocyclic ring, and an ethyl ester functional group. The successful synthesis and purification of this compound hinge on rigorous analytical confirmation. Among the suite of analytical techniques available, Fourier Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative first pass for structural verification.
This guide provides a comprehensive analysis of the expected FT-IR spectrum of this compound. It is designed for researchers and scientists who require a practical, in-depth understanding of how to leverage IR spectroscopy to confirm the identity of the target molecule and differentiate it from potential starting materials and impurities.
Pillar 1: Deconstructing the Expected IR Spectrum of the Target Molecule
The infrared spectrum of a molecule is a unique fingerprint determined by the vibrations of its constituent bonds. To predict the spectrum of this compound, we must dissect its structure into its primary functional groups and identify their characteristic absorption frequencies.
Key Functional Groups and Their Expected Vibrational Frequencies:
-
The Ethyl Ester Group (-COOCH₂CH₃):
-
C=O Stretch: This is typically one of the strongest and most prominent peaks in the spectrum. For a saturated aliphatic ester, this absorption is expected in the range of 1750-1735 cm⁻¹ [1][2]. Its high intensity is due to the large change in dipole moment during the stretching vibration. The precise position can indicate the electronic environment; its presence confirms the ester functionality.
-
C-O Stretch: Esters exhibit two distinct C-O stretching vibrations. The C(=O)-O stretch is typically found between 1300-1200 cm⁻¹ , while the O-C-C stretch appears between 1150-1000 cm⁻¹ . These bands are often strong and sharp.
-
-
The Spiroketal (Acetal) Group:
-
C-O-C Stretch: The spiroketal moiety is characterized by several strong C-O stretching bands. Acetal structures typically show a series of strong absorptions in the 1200-1000 cm⁻¹ region of the spectrum, often referred to as the "fingerprint region". The presence of multiple strong peaks in this area is a key indicator of the 1,4-dioxaspiro[4.4]nonane core. The IR spectrum for the parent compound, 1,4-dioxaspiro[4.4]nonane, confirms activity in this region[3][4].
-
-
The Saturated Carbocyclic Skeleton (Alkyl C-H Bonds):
-
C-H Stretch: The sp³ hybridized C-H bonds of the cyclopentane ring and the ethyl group will produce strong, sharp absorption peaks just below 3000 cm⁻¹, typically in the 2960-2850 cm⁻¹ range[5][6].
-
C-H Bending: Vibrations from CH₂ and CH₃ bending (scissoring, rocking, etc.) will appear in the 1470-1365 cm⁻¹ region.
-
The absence of a broad O-H stretching band (around 3500-3200 cm⁻¹) is critical for confirming the consumption of the ethylene glycol starting material. Similarly, the absence of a strong ketone C=O stretch (around 1745 cm⁻¹ for a five-membered ring) confirms the conversion of the cyclopentanone precursor.[7][8]
Pillar 2: A Comparative Guide to Distinguishing Product from Precursors
The true power of IR spectroscopy in a synthetic context lies in comparison. A successful reaction is confirmed not only by the appearance of product peaks but also by the disappearance of reactant peaks. The most probable synthesis of this compound involves the acid-catalyzed reaction of an ethyl keto-ester (like ethyl 2-oxocyclopentanecarboxylate) with ethylene glycol.
Table 1: Comparative IR Absorption Frequencies
| Functional Group | Vibration Type | This compound (Predicted) | Ethyl 2-oxocyclopentanecarboxylate (Precursor) | Ethylene Glycol (Precursor)[9][10][11] |
| Hydroxyl | O-H Stretch | Absent | Absent | ~3300 cm⁻¹ (Strong, Broad) |
| Carbonyl | Ketone C=O Stretch | Absent | ~1745 cm⁻¹ (Strong) | Absent |
| Carbonyl | Ester C=O Stretch | ~1740 cm⁻¹ (Strong) | ~1730 cm⁻¹ (Strong) | Absent |
| Acetal/Ketal | C-O-C Stretch | Multiple Strong Peaks (1200-1000 cm⁻¹) | Absent | ~1080 & 1040 cm⁻¹ (Strong) |
| Ester | C-O Stretch | ~1250 cm⁻¹ & ~1100 cm⁻¹ (Strong) | ~1250 cm⁻¹ & ~1100 cm⁻¹ (Strong) | Absent |
| Alkyl | sp³ C-H Stretch | 2960-2850 cm⁻¹ (Strong) | 2960-2850 cm⁻¹ (Strong) | 2940-2870 cm⁻¹ (Strong) |
Key Differentiating Features:
-
Confirmation of Ketalization: The disappearance of the sharp ketone carbonyl peak around 1745 cm⁻¹ from the starting keto-ester and the simultaneous appearance of multiple strong C-O-C stretching bands between 1200-1000 cm⁻¹ are the most definitive indicators of spiroketal formation.
-
Consumption of Ethylene Glycol: The complete absence of the characteristic broad O-H stretch from ethylene glycol (around 3300 cm⁻¹) is a crucial marker for a complete reaction and a pure product.
-
Retention of the Ester: The continued presence of the strong ester carbonyl (C=O) stretch around 1740 cm⁻¹ confirms that this functional group remained intact during the ketalization reaction.
Pillar 3: Experimental Protocol & Workflow
Trustworthy data originates from a robust methodology. The following protocol outlines the standard procedure for acquiring a high-quality FT-IR spectrum of a liquid sample like this compound using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories.
Step-by-Step Protocol for ATR-FTIR Analysis
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory (typically with a diamond or zinc selenide crystal) is clean.
-
-
Background Spectrum Acquisition:
-
Before analyzing the sample, a background spectrum must be collected. This measures the ambient atmosphere (water vapor, CO₂) and the ATR crystal itself.
-
With nothing on the ATR crystal, initiate a "Background" scan using the instrument's software. The software will automatically subtract this spectrum from the sample spectrum.
-
Causality: This step is critical to ensure that atmospheric and instrumental absorptions are not misinterpreted as sample peaks.
-
-
Sample Application:
-
Place a single drop of the purified this compound directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.
-
If the sample is volatile, you may need to acquire the spectrum quickly.
-
-
Sample Spectrum Acquisition:
-
Initiate the "Sample" scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio.
-
Causality: Co-adding scans averages out random noise, resulting in a cleaner and more reliable spectrum.
-
-
Data Processing and Analysis:
-
The software will display the final spectrum, typically plotted as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Use the software tools to label the major peaks and compare their positions to the expected values in Table 1.
-
-
Cleaning:
-
Thoroughly clean the ATR crystal after analysis using an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
-
Causality: Proper cleaning prevents cross-contamination between samples and ensures the longevity of the ATR crystal.
-
Visualizing the Workflow
The logical flow of this analytical process can be represented as follows:
Caption: Workflow for ATR-FTIR Spectroscopy.
Strengths, Limitations, and Alternative Techniques
While FT-IR is an excellent tool for functional group identification, it is crucial to understand its limitations and how it complements other analytical methods.
-
Strengths:
-
Speed and Simplicity: Provides a result in minutes with minimal sample preparation.
-
Functional Group Identification: Unambiguously confirms the presence or absence of key functional groups like C=O, O-H, and C-O-C.
-
Purity Check: Excellent for detecting hydroxyl- or carbonyl-containing impurities.
-
-
Limitations:
-
Structural Isomers: Cannot easily distinguish between positional isomers.
-
Complex Spectra: The fingerprint region (<1500 cm⁻¹) can be convoluted and difficult to interpret fully without a reference spectrum.
-
Quantification: While possible, quantitative analysis is less precise than techniques like chromatography.
-
For unambiguous structure elucidation, a multi-technique approach is authoritative.
Visualizing the Analytical Decision Process
Caption: Choosing the right analytical tool.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework, connectivity, and stereochemistry. ¹H and ¹³C NMR would be essential for confirming the precise arrangement of atoms.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that can further support the proposed structure.
Conclusion
The identification of this compound via FT-IR spectroscopy is a process of deductive reasoning based on the presence and absence of key functional group absorptions. A successful identification relies on observing a strong ester carbonyl peak (~1740 cm⁻¹), multiple strong C-O-C stretches in the fingerprint region (1200-1000 cm⁻¹), and characteristic sp³ C-H stretches (~2960-2850 cm⁻¹), coupled with the definitive absence of precursor peaks, namely the broad O-H stretch of ethylene glycol and the sharp ketone C=O stretch of the cyclopentanone starting material. By following a rigorous experimental protocol and interpreting the spectrum in the context of the chemical reaction, researchers can confidently verify the molecular identity of their target compound.
References
-
ResearchGate. FT-IR spectrum of ethyl chloroacetate. Available at: [Link]
-
ResearchGate. FT-IR spectra of ethylene glycol (black curve) and gold nanowire.... Available at: [Link]
-
Oxford Academic. Infrared Spectra and Molecular Vibrations of Ethylene Glycol and Deuterated Derivatives. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
AIP Publishing. Far-Infrared Spectra of Ring Compounds. IX. Far-Infrared Spectrum and Hindered Pseudorotation in Cyclopentanone. The Journal of Chemical Physics. Available at: [Link]
-
ResearchGate. FT-IR spectra of (a) ChCl, (b) ethylene glycol, (c) ChCl:ethylene glycol DES. Available at: [Link]
-
ResearchGate. (PDF) The Vibrational Analysis of Cyclopentanone. Available at: [Link]
-
National Center for Biotechnology Information. Ethyl chloroacetate. PubChem. Available at: [Link]
-
Indian Academy of Sciences. Raman and infrared spectra of ethylene glycol. Available at: [Link]
-
Scribd. IR Spectroscopy of Cyclopentanone and Aldehydes. Available at: [Link]
-
Canadian Science Publishing. Infrared studies on rotational isomerism. I. Ethylene glycol. Canadian Journal of Chemistry. Available at: [Link]
-
National Institute of Standards and Technology. Cyclopentanone. NIST Chemistry WebBook. Available at: [Link]
-
National Institute of Standards and Technology. 2-(P-chlorophenoxy)ethyl chloro acetate. NIST Chemistry WebBook. Available at: [Link]
-
National Institute of Standards and Technology. Acetic acid, chloro-, ethyl ester. NIST Chemistry WebBook. Available at: [Link]
-
National Center for Biotechnology Information. 1,4-Dioxaspiro(4.4)nonane. PubChem. Available at: [Link]
-
Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems. Available at: [Link]
-
University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Bluffton University. Infrared Spectra -- type samples. Available at: [Link]
-
SpectraBase. 1,4-Dioxaspiro[4.4]nonane. Available at: [Link]
-
Michigan State University. IR Absorption Table. Available at: [Link]
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Validating Purity of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate via Elemental Analysis
Executive Summary
Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate (Formula: C₁₀H₁₆O₄) is a critical spiro-ketal intermediate, often utilized in the synthesis of complex fragrances and pharmaceutical scaffolds. Its structural integrity relies on the stability of the dioxolane ring, which protects the underlying ketone functionality.
While Nuclear Magnetic Resonance (NMR) and Gas Chromatography (GC) are standard for structural elucidation and volatile impurity profiling, they often fail to detect inorganic contaminants, trapped moisture, or non-volatile amorphous debris. Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—remains the only absolute method to validate the bulk purity of the material by mass fraction.
This guide details the validation protocol for this specific ester, comparing EA against spectral alternatives and providing a self-validating experimental workflow.
Chemical Profile & Theoretical Baseline
Before initiating validation, the theoretical mass fractions must be established. This serves as the "True Value" against which experimental data is judged.
Compound: this compound Molecular Formula: C₁₀H₁₆O₄ Molecular Weight: 200.23 g/mol
| Element | Count | Atomic Mass | Total Mass | Theoretical % | Acceptance Range (±0.4%) |
| Carbon (C) | 10 | 12.011 | 120.11 | 59.99% | 59.59% – 60.39% |
| Hydrogen (H) | 16 | 1.008 | 16.128 | 8.06% | 7.66% – 8.46% |
| Oxygen (O) | 4 | 15.999 | 63.996 | 31.95% | Calculated by difference |
Scientific Insight: The ±0.4% tolerance is the industry standard (e.g., Journal of Organic Chemistry guidelines). For this spiro-ester, a deviation in Carbon >0.5% often indicates trapped synthesis solvents (e.g., Toluene raises %C; Ethanol lowers %C).
Comparative Analysis: EA vs. Alternatives
Why perform destructive combustion analysis when NMR is non-destructive? The answer lies in Orthogonal Validation .
Table 1: Performance Matrix of Purity Validation Methods
| Feature | Elemental Analysis (EA) | Quantitative NMR (qNMR) | GC-FID / GC-MS |
| Primary Target | Bulk elemental composition (C, H, N).[1] | Molar ratio of protons; structural proof. | Volatile organic impurities. |
| Blind Spots | Isomers (same formula); cannot identify which impurity is present. | Inorganic salts; paramagnetic impurities; "silent" protons (e.g., D₂O exchange). | Non-volatile residues; thermal degradation products inside the injector. |
| Solvent Detection | Indirect (Deviation in %C). | Excellent (Distinct peaks). | Excellent (Distinct peaks). |
| Inorganic Detection | Excellent (Low %C indicates inorganic salt contamination). | Poor (Invisible). | Poor (Invisible). |
| Sample State | Destructive (Combustion). | Non-destructive (Recoverable). | Destructive (Vaporization). |
| Validation Role | "Truth of Mass" – Confirms sample is not mostly salt/water. | "Truth of Structure" – Confirms identity. | "Truth of Volatiles" – Confirms solvent removal. |
Diagram 1: The Orthogonal Validation Workflow
The following logic flow illustrates where EA fits into the decision-making process for releasing a batch of this compound.
Caption: Orthogonal validation workflow ensuring structural identity (NMR), volatile purity (GC), and bulk mass integrity (EA).
Experimental Protocol: EA Validation
This protocol is designed for a CHN Combustion Analyzer (e.g., Elementar vario EL cube or PerkinElmer 2400 Series).
A. Sample Preparation (Critical for Liquids)
This compound is a liquid ester. Open weighing allows evaporation or moisture absorption (hygroscopicity), leading to erroneous Hydrogen results.
-
Encapsulation: Use Tin (Sn) capsules for liquids. Tin provides a strong exothermic flash upon oxidation (
C), ensuring complete combustion of the spiro ring system. -
Sealing:
-
Tare the empty tin capsule.
-
Using a micro-syringe, introduce 2.0 – 3.0 mg of the sample into the capsule.
-
Immediately cold-weld the capsule using a sealing press. Do not fold by hand ; this creates leaks.
-
-
Weighing: Weigh the sealed capsule on a microbalance (readability
mg). Record mass to 6 decimal places if possible.
B. Combustion Parameters
-
Furnace Temperature:
C (Static flash combustion). -
Carrier Gas: Helium (He) or Argon (Ar).
-
Oxygen Dose: Excess O₂ injection (approx. 15–20 mL) to prevent char formation (coking) of the cyclopentane ring.
-
Reduction: Copper turnings at
C (converts NOₓ to N₂).
C. Calibration
Calibrate using Acetanilide (C₈H₉NO) or Benzoic Acid (C₇H₆O₂). The K-factor (response factor) must be updated daily.
Data Interpretation & Troubleshooting
Interpreting EA data requires analyzing the direction of the deviation.
Scenario Analysis Table
| Observation | Diagnosis | Explanation | Corrective Action |
| %C: 59.95% | %H: 8.08% | Pure Compound | Result is within ±0.4%. |
| %C: 55.20% | %H: 8.50% | Water Contamination | Water (H₂O) has 0% Carbon. It dilutes the Carbon mass fraction and raises Hydrogen. |
| %C: 58.50% | %H: 7.90% | Inorganic Salts | Silica or Na₂SO₄ (from drying) has 0% C and 0% H. Lowers both values proportionally. |
| %C: 62.10% | %H: 8.20% | Solvent Trap (Toluene) | Toluene is ~91% Carbon. Even 2% residual toluene spikes the %C significantly. |
| %C: 59.00% | %H: 8.00% | Hydrolysis | The ketal has hydrolyzed back to the ketone (C₈H₁₂O₃). The loss of the ethylene glycol fragment changes the ratio. |
Diagram 2: The Combustion & Detection Path
Understanding the mechanism helps troubleshoot "incomplete combustion" errors, which are common with stable spiro rings.
Caption: Schematic of the CHN combustion process. Complete oxidation is required to convert the spiro-carbon skeleton into CO₂.
References
-
American Chemical Society (ACS).ACS Guide to Scholarly Communication: Characterization of Organic Compounds. (Standard for ±0.4% tolerance).
-
ASTM International.ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials by Modified Kjeldahl Method. (Foundational standard for nitrogen/organic analysis).
-
BenchChem.A Researcher's Guide to Validating Synthesized Compound Purity: Elemental Analysis vs. Modern Spectroscopic Techniques.
-
Journal of Medicinal Chemistry.Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (Comparison of qNMR vs. Combustion).
-
Royal Society of Chemistry (RSC). Elemental analysis: an important purity control but prone to manipulations.[2] (Discussion on data integrity).
Sources
Safety Operating Guide
Proper Disposal of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate: A Guide for Laboratory Professionals
In the dynamic environment of research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed protocol for the proper disposal of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment. While this specific compound is not classified as hazardous under OSHA 29 CFR 1910.1200, adherence to meticulous disposal practices is paramount for all chemical substances.[1]
Hazard Evaluation and Initial Assessment
The foundational step in any chemical disposal procedure is a thorough understanding of the substance's properties and associated hazards.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 23153-73-3 | ChemicalBook[2] |
| Molecular Formula | C10H16O4 | Inferred from name |
| Hazard Classification | Not classified as hazardous | SDS US[1] |
Based on available Safety Data Sheet (SDS) information for mixtures containing this compound, this compound is not categorized as a hazardous substance.[1] This classification dictates the general disposal pathway, moving away from stringent hazardous waste protocols to those designed for non-hazardous chemical waste. However, it is crucial to recognize that "non-hazardous" does not equate to "harmless," and good laboratory practices must always be observed.
Personal Protective Equipment (PPE) and Safe Handling
Prior to initiating any disposal-related tasks, equipping oneself with the appropriate PPE is non-negotiable. This proactive measure is a self-validating system to prevent accidental exposure.
-
Eye Protection: Wear chemical safety goggles to protect against potential splashes.
-
Hand Protection: Nitrile gloves are recommended to prevent skin contact.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.
Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3]
Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic process for the disposal of this compound from the point of generation to final removal.
Step 1: Waste Segregation at the Source
The principle of waste segregation is fundamental to safe and efficient laboratory operations. Never mix different waste streams.
-
Designated Non-Hazardous Chemical Waste Container: Dedicate a clearly labeled, leak-proof container for the collection of liquid this compound waste. The container must be compatible with the chemical.
-
Labeling: The container must be clearly labeled with "Non-Hazardous Waste" and the full chemical name: "this compound".
The causality behind this step is to prevent inadvertent mixing with incompatible chemicals, which could lead to hazardous reactions, and to ensure accurate identification for the final disposal facility.
Step 2: Managing Small and Large Spills
In the event of a spill, the response should be swift and methodical.
-
Small Spills (<50 mL): Absorb the spill with an inert material such as vermiculite, dry sand, or absorbent pads.[1] Once absorbed, scoop the material into a designated solid waste container.
-
Large Spills (>50 mL): Stop the flow of the material if it is safe to do so. Contain the spill by diking with an appropriate absorbent material.[1] Absorb the spilled liquid and place it into a sealed container for disposal. Following product recovery, flush the area with water.[1]
Never return spilled material to the original container for re-use.[1]
Step 3: Container Management and Final Disposal
Proper management of the waste container is critical until it is collected for disposal.
-
Storage: Store the sealed waste container in a designated, well-ventilated area, away from incompatible materials.[1]
-
Collection: Arrange for the collection of the non-hazardous chemical waste through your institution's established waste management program or a licensed waste disposal contractor. Always follow local, state, and federal regulations for waste disposal.[1]
Disposal of Empty Containers:
Empty containers that held this compound may retain product residue.[1] To ensure safe disposal:
-
Triple rinse the container with a suitable solvent (e.g., water or ethanol).
-
Collect the first rinseate as non-hazardous chemical waste.
-
After thorough rinsing and drying, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, with the label defaced.
This procedure ensures that residual amounts of the chemical are captured and managed appropriately, preventing their release into the environment.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the decision-making process for the disposal of this compound, the following workflow diagram has been generated.
Caption: Disposal workflow for this compound.
Conclusion: Fostering a Culture of Safety
The proper disposal of laboratory chemicals, regardless of their hazard classification, is a reflection of a laboratory's commitment to safety and environmental stewardship. By integrating these field-proven, step-by-step procedures into your standard operating protocols, you contribute to a safer research environment. This guide serves as a foundational document, and it is imperative to always consult your institution's specific safety guidelines and local regulations.
References
- SDS US. (2020-07-21).
- Thermo Fisher Scientific. (2025-12-19). 1,4-dioxaspiro[4.
-
Chemtalk. Ester Disposal. [Link]
-
eCFR. 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. [Link]
-
Dartmouth College. Hazardous Waste Disposal Guide. [Link]
-
PubChem. 1,4-Dioxaspiro(4.4)nonane. [Link]
-
University of California, Santa Cruz. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. [Link]
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Solubility of Things. Safety and Handling of Organic Compounds in the Lab. [Link]
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Lumen Learning. Safety Guidelines | Organic Chemistry I Lab. [Link]
- CymitQuimica. (2024-12-19). 1,4-dioxaspiro[4.
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U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]
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U.S. Environmental Protection Agency. (2025-05-30). Steps in Complying with Regulations for Hazardous Waste. [Link]
-
PubChem. Ethyl 1,4-dioxaspiro(4.5)decane-8-carboxylate. [Link]
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A Senior Application Scientist's Guide to the Safe Handling of Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate
Hazard Identification and Risk Assessment
Based on an analysis of related chemical structures, a comprehensive risk assessment identifies the following potential hazards associated with Ethyl 1,4-dioxaspiro[4.4]nonane-6-carboxylate. It is imperative to handle this compound with the assumption that it may exhibit these properties.
| Hazard Category | Potential Effects | Rationale Based on Analogous Compounds |
| Skin Irritation | May cause skin irritation upon direct contact.[1][2][3][4] | Structurally similar compounds are classified as skin irritants.[1][2][3][4] |
| Eye Irritation | May cause serious eye irritation or damage.[1][2][3][4] | Analogous chemicals are known to cause serious eye irritation.[1][2][3][4] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled.[1][2] | Inhalation of vapors or aerosols of similar compounds can lead to respiratory irritation.[1][2] |
| Ingestion | Harmful if swallowed.[1] | Ingestion of related compounds may cause gastrointestinal distress.[5] |
| Flammability | May be combustible at high temperatures.[6] | While not all analogs are highly flammable, the possibility of combustion with heat or ignition sources should be considered.[5][7] |
| Hazardous Combustion Products | Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO2).[6][8][9] | This is a common thermal decomposition pathway for organic compounds.[6][8][9] |
Essential Personal Protective Equipment (PPE)
A multi-layered PPE approach is crucial to mitigate the identified risks. The following equipment is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles are required at all times.[1] If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, are essential.[5][9] Always inspect gloves for any signs of degradation or perforation before use and dispose of them properly after handling the chemical.[9]
-
Body Protection: A standard laboratory coat is required to protect against incidental skin contact. For procedures with a higher risk of splashes, a chemically resistant apron should be worn.
-
Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.[1]
Standard Operating Procedure for Safe Handling
Adherence to a systematic workflow is critical for ensuring safety. The following step-by-step procedure should be followed:
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE and ensure it is in good condition.
-
Have an appropriate spill kit readily accessible.
-
Prepare all necessary equipment and reagents before handling the compound.
-
-
Handling:
-
Don all required PPE before entering the designated handling area.
-
Conduct all manipulations of the compound within the chemical fume hood.[1]
-
Use compatible equipment for transfers and measurements.
-
-
Post-Handling:
-
Thoroughly wash hands and any potentially exposed skin with soap and water after handling.[1][2]
-
Clean the work area and any contaminated equipment.
-
Remove and properly dispose of contaminated gloves and any other disposable PPE.
-
Wash reusable PPE, such as laboratory coats, separately from other clothing.[1][10]
-
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing.[1][10] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][10] If breathing is difficult or symptoms persist, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[2][9] Rinse the mouth with water and seek immediate medical attention.[2][10]
-
Spill:
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Container Management:
-
Final Disposal:
By adhering to these protocols, researchers can safely handle this compound, ensuring a secure laboratory environment and the integrity of their work.
References
- BroadPharm. (2024, September 26).
- SAFETY D
- Safety D
- 1 - SAFETY D
- Fisher Scientific.
- Spectrum Chemical. (2015, September 10).
- Sigma-Aldrich. (2025, September 13).
- AK Scientific, Inc. Ethyl 8-amino-1,4-dioxaspiro[4.
- Chemical Management. (2018, March 15).
- PubChem. 1,4-Dioxaspiro(4.4)nonane.
- ChemicalBook. 1,4-Dioxaspiro[4.4]nonane-6-carboxylic acid, ethyl ester.
- Synerzine. (2018, June 22). 1,4-Dioxaspiro[4.5]decane-2-methanol, 9.
- Organic Syntheses. Working with Hazardous Chemicals.
- Purdue Engineering. Guidelines: Handling and Disposal of Chemicals.
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- 11. engineering.purdue.edu [engineering.purdue.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
